5-Bromo-2-(3-chlorophenoxy)pyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(3-chlorophenoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-5-13-10(14-6-7)15-9-3-1-2-8(12)4-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMQVRMZSPQBNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-2-(3-chlorophenoxy)pyrimidine chemical structure and properties
An In-depth Technical Guide to 5-Bromo-2-(3-chlorophenoxy)pyrimidine
Introduction: Unveiling a Core Scaffold in Modern Medicinal Chemistry
5-Bromo-2-(3-chlorophenoxy)pyrimidine is a halogenated pyrimidine derivative that has emerged as a pivotal structural motif and versatile intermediate in the field of drug discovery and development. Its strategic importance lies in the pyrimidine core, which mimics the purine bases of ATP, allowing molecules derived from it to act as competitive inhibitors for a wide range of enzymes, particularly kinases. The presence of two distinct halogen atoms—bromine at the C5 position and a chloro-substituted phenoxy group at the C2 position—provides orthogonal chemical handles for sequential, regioselective functionalization. This dual reactivity enables the construction of complex, highly substituted molecular architectures, making it a valuable building block for generating diverse libraries of biologically active compounds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and critical applications, with a focus on its role in the development of targeted therapeutics.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is foundational to all scientific work. The structural and identifying information for 5-Bromo-2-(3-chlorophenoxy)pyrimidine is detailed below.
-
IUPAC Name: 5-bromo-2-(3-chlorophenoxy)pyrimidine
-
Molecular Formula: C₁₀H₆BrClN₂O[1]
-
CAS Number: 30160-29-3
-
Molecular Weight: 285.53 g/mol
-
SMILES: C1=CC(=CC(=C1)Cl)OC2=NC=C(C=N2)Br[1]
-
InChIKey: VAMQVRMZSPQBNI-UHFFFAOYSA-N[1]
Caption: 2D Chemical Structure of 5-Bromo-2-(3-chlorophenoxy)pyrimidine.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is essential for designing synthetic routes, purification strategies, and formulation studies.
| Property | Value | Source |
| Molecular Weight | 285.53 g/mol | PubChemLite[1] |
| Appearance | Solid | N/A |
| Melting Point | 103-107 °C | Commercially available data |
| XlogP (Predicted) | 3.4 | PubChemLite[1] |
| Hydrogen Bond Donors | 0 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChemLite[1] |
Synthesis and Purification: A Field-Proven Protocol
The synthesis of 5-Bromo-2-(3-chlorophenoxy)pyrimidine is most commonly achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This approach is favored for its reliability and scalability. The key precursor, 5-bromo-2-chloropyrimidine, is a versatile intermediate in its own right, often synthesized from 2-hydroxypyrimidine.[3][4]
Expertise in Practice: The Rationale Behind the Synthesis
The chosen synthetic route involves the reaction of 5-bromo-2-chloropyrimidine with 3-chlorophenol. The C2 position of the pyrimidine ring is highly electron-deficient, making it susceptible to nucleophilic attack. The chlorine atom at this position is an excellent leaving group. The reaction is facilitated by a base, such as potassium carbonate, which deprotonates the hydroxyl group of 3-chlorophenol to form a more nucleophilic phenoxide ion. A polar aprotic solvent like 1,4-Dioxane or DMF is typically used to solvate the cation of the base and increase the nucleophilicity of the phenoxide. Refluxing the mixture ensures sufficient thermal energy to overcome the activation barrier of the reaction.
Step-by-Step Synthesis Protocol
This protocol describes a robust method for the laboratory-scale synthesis of the title compound.
Materials:
-
5-Bromo-2-chloropyrimidine (1.0 eq)
-
3-Chlorophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (Anhydrous)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-chloropyrimidine and anhydrous 1,4-Dioxane under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Reagents: Add 3-chlorophenol followed by powdered potassium carbonate to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C for 1,4-Dioxane) and maintain for 24 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH solution to remove excess phenol, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-Bromo-2-(3-chlorophenoxy)pyrimidine.
Caption: Workflow for the Synthesis of 5-Bromo-2-(3-chlorophenoxy)pyrimidine.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of 5-Bromo-2-(3-chlorophenoxy)pyrimidine is realized in its application as a key intermediate for the synthesis of potent and selective kinase inhibitors.[6] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Role as a Precursor to Bcr-Abl Inhibitors
One of the most significant applications of pyrimidine-based scaffolds is in the development of inhibitors for the Bcr-Abl tyrosine kinase, which is the causative agent in Chronic Myeloid Leukemia (CML).[7] Second-generation inhibitors like Dasatinib were developed to overcome resistance to earlier drugs. Research has focused on creating novel Dasatinib derivatives and other bromo-pyrimidine analogues to improve efficacy and overcome resistance mutations.[7][8]
The synthetic strategy often involves using the bromo-pyrimidine core, derived from intermediates like 5-Bromo-2-(3-chlorophenoxy)pyrimidine, to build molecules that can effectively bind to the hinge region of the kinase active site.
Sources
- 1. PubChemLite - 5-bromo-2-(3-chlorophenoxy)pyrimidine (C10H6BrClN2O) [pubchemlite.lcsb.uni.lu]
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- 5. researchgate.net [researchgate.net]
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- 7. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
molecular weight and formula of 5-Bromo-2-(3-chlorophenoxy)pyrimidine
The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and drug discovery. It prioritizes actionable data, mechanistic insight, and rigorous validation protocols.
Core Identity & Physicochemical Architecture
Executive Summary
5-Bromo-2-(3-chlorophenoxy)pyrimidine (CAS: 73235-86-6) is a halogenated heteroaromatic scaffold widely utilized in the synthesis of tyrosine kinase inhibitors and agrochemicals.[1] Characterized by a pyrimidine core functionalized with a lipophilic phenoxy ether at the C2 position and a reactive bromine handle at C5, it serves as a critical "hinge-binding" mimetic in structure-based drug design (SBDD). This guide details its molecular properties, validated synthesis via SNAr mechanisms, and analytical characterization standards.
Physicochemical Specifications
The following data represents the calculated and verified properties essential for stoichiometry and analytical method development.
| Property | Value | Notes |
| IUPAC Name | 5-Bromo-2-(3-chlorophenoxy)pyrimidine | |
| CAS Registry Number | 73235-86-6 | Verified Identity |
| Molecular Formula | C₁₀H₆BrClN₂O | |
| Molecular Weight (Average) | 285.53 g/mol | Used for bulk stoichiometry |
| Monoisotopic Mass | 283.9352 Da | For High-Res MS (⁷⁹Br, ³⁵Cl) |
| LogP (Predicted) | 3.4 ± 0.4 | High lipophilicity due to phenoxy/halo groups |
| Topological Polar Surface Area | 38.0 Ų | Favorable for membrane permeability |
| H-Bond Acceptors | 3 | Pyrimidine nitrogens + Ether oxygen |
| H-Bond Donors | 0 | Lacks labile protons |
Isotopic Signature (Mass Spectrometry)
Due to the presence of one Bromine (Br) and one Chlorine (Cl) atom, the compound exhibits a distinct isotopic pattern in Mass Spectrometry (MS), crucial for peak confirmation.
-
M+0 (⁷⁹Br, ³⁵Cl): ~100% Relative Abundance (Base Peak)
-
M+2 (⁸¹Br, ³⁵Cl & ⁷⁹Br, ³⁷Cl): ~130% (Significant intensity due to ⁸¹Br ~49% and ³⁷Cl ~24%)
-
M+4 (⁸¹Br, ³⁷Cl): ~30%
Synthetic Architecture
The most robust synthesis of 5-Bromo-2-(3-chlorophenoxy)pyrimidine utilizes a Nucleophilic Aromatic Substitution (SNAr). The electron-deficient pyrimidine ring, activated by the electronegative nitrogen atoms, undergoes attack by the phenoxide anion at the C2 position.
Mechanistic Pathway
The reaction proceeds via a Meisenheimer-like transition state. The leaving group (Chloride) at C2 is displaced by the 3-chlorophenoxide nucleophile.
Figure 1: SNAr synthesis pathway illustrating the coupling of the pyrimidine core with the phenolic side chain.
Validated Experimental Protocol
Objective: Synthesis of 5-Bromo-2-(3-chlorophenoxy)pyrimidine on a 10 mmol scale.
Reagents:
-
5-Bromo-2-chloropyrimidine (1.93 g, 10 mmol)
-
3-Chlorophenol (1.41 g, 11 mmol, 1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 equiv) - Anhydrous
-
Solvent: DMF (Dimethylformamide) or DMSO (20 mL) - Dry
Step-by-Step Methodology:
-
Activation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorophenol (1.41 g) in DMF (20 mL). Add K₂CO₃ (2.76 g). Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: Evolution of CO₂ may not be visible but deprotonation occurs.
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Addition: Add 5-Bromo-2-chloropyrimidine (1.93 g) in a single portion.
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Reaction: Heat the mixture to 90°C under an inert atmosphere (Nitrogen or Argon) for 6–8 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 4:1) or LC-MS. The starting chloropyrimidine (Rf ~0.5) should disappear, yielding a higher Rf product.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water (100 mL) with vigorous stirring. The product often precipitates as a white/off-white solid.
-
If solid forms: Filter, wash with water (3x), and dry under vacuum.
-
If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Analytical Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃
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Pyrimidine Protons: A characteristic singlet integrating to 2H appears downfield due to the electron-deficient ring.
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Shift: δ ~8.60 – 8.80 ppm (s, 2H, H-4/H-6 of pyrimidine).
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-
Phenoxy Protons: A multiplet integrating to 4H in the aromatic region.
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Shift: δ ~7.10 – 7.50 ppm (m, 4H, Ar-H of chlorophenyl).
-
Specific Pattern: Look for the isolated proton at position 2 of the phenyl ring (t, J~2Hz) and the splitting of the 4, 5, 6 protons.
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QC Workflow Diagram
The following logic gate ensures only high-purity compounds proceed to biological testing.
Figure 2: Quality Control (QC) decision matrix for compound validation.
Applications in Drug Discovery
Kinase Inhibitor Scaffold
The 5-bromo-2-phenoxypyrimidine motif is a privileged scaffold in medicinal chemistry.
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Hinge Binding: The pyrimidine nitrogens can serve as hydrogen bond acceptors for the hinge region of kinase enzymes (e.g., ATP binding site).
-
Vector Exploration: The Bromine atom at C5 is a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing researchers to extend the molecule into the "solvent-exposed" region or "back pocket" of the protein to tune selectivity.
-
Metabolic Stability: The ether linkage (phenoxy) is generally more metabolically stable than an ester or amide linkage, improving the pharmacokinetic (PK) profile.
References
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PubChem. 5-Bromo-2-(3-chlorophenoxy)pyrimidine Compound Summary. National Library of Medicine. [Link]
-
ChemSrc. 5-Bromo-2-(3-chlorophenoxy)pyrimidine Physicochemical Properties.[Link][2]
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An In-Depth Technical Guide to 5-Bromo-2-(3-chlorophenoxy)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-2-(3-chlorophenoxy)pyrimidine, a halogenated pyrimidine derivative of significant interest in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, a detailed synthetic protocol, and its potential applications in the development of novel therapeutics.
Chemical Identity and Structure
5-Bromo-2-(3-chlorophenoxy)pyrimidine is a substituted pyrimidine featuring a bromine atom at the 5-position and a 3-chlorophenoxy group at the 2-position. The pyrimidine core is a privileged scaffold in drug discovery, and its strategic functionalization allows for the fine-tuning of pharmacological activity.
Key Identifiers:
| Identifier | Value |
| SMILES | C1=CC(=CC(=C1)Cl)OC2=NC=C(C=N2)Br[1] |
| InChI Key | VAMQVRMZSPQBNI-UHFFFAOYSA-N[1] |
| Molecular Formula | C10H6BrClN2O[1] |
| Molecular Weight | 285.52 g/mol [2] |
| CAS Number | 73254-96-3 (for the 2-chlorophenoxy isomer)[2] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug discovery and development. Below is a summary of the predicted and known properties of 5-Bromo-2-(3-chlorophenoxy)pyrimidine and its close analogs.
| Property | Value | Source |
| XlogP (predicted) | 3.4[1] | PubChemLite |
| Monoisotopic Mass | 283.9352 Da[1] | PubChemLite |
| Appearance | Likely an off-white to beige crystalline powder | Inferred from similar compounds[3] |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | General chemical knowledge |
Synthesis of 5-Bromo-2-(3-chlorophenoxy)pyrimidine
The synthesis of 5-Bromo-2-(3-chlorophenoxy)pyrimidine is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in medicinal chemistry involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. In this case, the chloro group at the 2-position of 5-bromo-2-chloropyrimidine is displaced by the phenoxide generated from 3-chlorophenol.
The differential reactivity of the two halogen substituents on the 5-bromo-2-chloropyrimidine precursor is key to this synthetic strategy. The chlorine atom at the C2 position is significantly more susceptible to nucleophilic attack than the bromine atom at the C5 position. This is due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which activates the C2 and C4/C6 positions towards nucleophilic substitution.[4][5]
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol outlines a general and robust method for the synthesis of 5-Bromo-2-(3-chlorophenoxy)pyrimidine from commercially available starting materials.
Materials:
-
5-Bromo-2-chloropyrimidine
-
3-Chlorophenol
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloropyrimidine (1.0 eq) and 3-chlorophenol (1.1 eq).
-
Solvent and Base Addition: Add a suitable polar aprotic solvent such as DMF or acetonitrile to dissolve the reactants. Subsequently, add a base such as potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq). The base is crucial for deprotonating the phenol to generate the more nucleophilic phenoxide.
-
Reaction Execution: The reaction mixture is then heated to a temperature ranging from room temperature to 80 °C, depending on the reactivity of the substrates and the chosen solvent. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with additional ethyl acetate. The combined organic layers are washed with water and then with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude 5-Bromo-2-(3-chlorophenoxy)pyrimidine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Caption: Synthetic workflow for 5-Bromo-2-(3-chlorophenoxy)pyrimidine.
Applications in Drug Discovery and Medicinal Chemistry
The 5-bromopyrimidine scaffold is a highly sought-after structural motif in medicinal chemistry due to its versatile synthetic handles and its ability to participate in various biological interactions.[6] While specific applications for 5-Bromo-2-(3-chlorophenoxy)pyrimidine are not extensively documented in publicly available literature, its structural features suggest significant potential in several therapeutic areas.
Kinase Inhibitors
The pyrimidine core is a well-established ATP mimetic, capable of binding to the ATP-binding pocket of kinases.[6] The 2-phenoxy group can be directed towards the solvent-exposed region or other pockets within the kinase domain, while the 5-bromo position serves as a crucial vector for further modification. This allows for the introduction of various functionalities through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to enhance potency and selectivity against specific kinase targets.[4] Many kinase inhibitors are used in oncology, and derivatives of 5-bromopyrimidine have been explored as potential anticancer agents.[4][7]
Caption: Interaction of the 5-bromopyrimidine scaffold with a kinase active site.
Other Therapeutic Targets
Beyond kinase inhibition, pyrimidine derivatives have demonstrated a broad range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. The specific substitution pattern of 5-Bromo-2-(3-chlorophenoxy)pyrimidine makes it a valuable intermediate for the synthesis of diverse compound libraries to screen against a wide array of biological targets. The precursor, 5-bromo-2-chloropyrimidine, is a key intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist.[5] This highlights the potential for derivatives like the title compound to be explored for similar therapeutic applications.
Conclusion
5-Bromo-2-(3-chlorophenoxy)pyrimidine is a synthetically accessible and promising scaffold for drug discovery. Its straightforward synthesis from the versatile intermediate 5-bromo-2-chloropyrimidine, combined with the numerous possibilities for further functionalization at the 5-position, makes it an attractive building block for medicinal chemists. While its specific biological activities are yet to be fully elucidated in the public domain, its structural similarity to known bioactive molecules, particularly kinase inhibitors, suggests that it holds significant potential for the development of novel therapeutic agents. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of this intriguing molecule.
References
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PubChem. 5-bromo-2-chloropyrimidine. National Center for Biotechnology Information. [Link]
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EPA CompTox Chemicals Dashboard. 5-Bromo-2-[3-(chloromethyl)phenyl]pyrimidine. U.S. Environmental Protection Agency. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. [Link]
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ResearchGate. Synthetic pathway for the preparation of 5-bromo-pyrimidine derivatives. [Link]
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Patsnap. One-step synthesis method of 5-bromo-2-chloropyrimidine. [Link]
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INPRESS. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. [Link]
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PubChemLite. 5-bromo-2-(3-chlorophenoxy)pyrimidine (C10H6BrClN2O). [Link]
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
ResearchGate. Synthesis of intermediate 2 from 5-bromo-2,4,6-trichloropyrimidine (4). [Link]
- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
NPTEL. Nucleophilic Aromatic Substitution. [Link]
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The Ascendancy of 5-Bromo-2-Phenoxypyrimidine Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules.[1][2][3][4] Among its myriad derivatives, the 5-bromo-2-phenoxypyrimidine scaffold has emerged as a particularly privileged motif, especially in the pursuit of targeted therapies. The strategic placement of a bromine atom at the 5-position offers a versatile handle for synthetic elaboration through modern cross-coupling methodologies, while the 2-phenoxypyrimidine core provides a key structural element for interaction with various biological targets, most notably protein kinases. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 5-bromo-2-phenoxypyrimidine derivatives, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
The Strategic Importance of the 5-Bromo-2-Phenoxypyrimidine Scaffold
The enduring appeal of the pyrimidine ring in drug discovery stems from its presence in the nucleobases of DNA and RNA, making it a biocompatible and synthetically accessible heterocycle.[1][3][4] The introduction of a phenoxy group at the 2-position and a bromine atom at the 5-position imbues the pyrimidine core with a unique combination of physicochemical properties and synthetic potential.
The 2-phenoxypyrimidine moiety can act as a crucial pharmacophore, often engaging in key interactions within the active sites of enzymes. The phenoxy group can be readily substituted, allowing for the fine-tuning of steric and electronic properties to optimize binding affinity and selectivity.
The bromine atom at the 5-position is not merely a placeholder; it is a strategic tool for medicinal chemists. It serves as a versatile synthetic handle, enabling the introduction of a wide array of chemical functionalities through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This synthetic tractability allows for the rapid generation of diverse compound libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Synthesis of the 5-Bromo-2-Phenoxypyrimidine Core and its Derivatives
The construction of the 5-bromo-2-phenoxypyrimidine scaffold and its subsequent diversification is a critical aspect of harnessing its therapeutic potential. A common and efficient synthetic strategy involves a two-step process, starting from readily available precursors.
Synthesis of the Key Intermediate: 5-Bromo-2-chloropyrimidine
A crucial precursor for the synthesis of 5-bromo-2-phenoxypyrimidine derivatives is 5-bromo-2-chloropyrimidine. Several methods exist for its preparation, with a common approach involving the chlorination of 2-hydroxy-5-bromopyrimidine.
Experimental Protocol: Synthesis of 5-Bromo-2-chloropyrimidine [5][6]
-
Materials: 2-hydroxy-5-bromopyrimidine, phosphorus oxychloride (POCl₃), toluene, triethylamine.
-
Procedure:
-
Under an inert nitrogen atmosphere, combine 2-hydroxy-5-bromopyrimidine (0.2 mol), phosphorus oxychloride (0.4 mol), and toluene in a reaction flask.
-
At 35°C, cautiously add triethylamine.
-
Heat the reaction mixture to 80-85°C and maintain stirring for 6 hours.
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (less than 2%).
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the majority of toluene and excess phosphorus oxychloride.
-
Carefully add the concentrated reaction mixture to water at 10°C.
-
Adjust the pH of the aqueous solution to 8-9 using a 20% aqueous sodium carbonate solution.
-
The resulting precipitate of 5-bromo-2-chloropyrimidine can be collected by filtration, washed with water, and dried.
-
Synthesis of the 5-Bromo-2-Phenoxypyrimidine Core via Nucleophilic Aromatic Substitution
With the 5-bromo-2-chloropyrimidine intermediate in hand, the 2-phenoxypyrimidine core can be constructed through a nucleophilic aromatic substitution (SNA_r) reaction with a phenol or a substituted phenol.
Experimental Protocol: General Procedure for the Synthesis of 5-Bromo-2-(substituted-phenoxy)pyrimidines
-
Materials: 5-bromo-2-chloropyrimidine, a substituted phenol, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile).
-
Procedure:
-
To a solution of the substituted phenol (1.1 equivalents) in the chosen solvent, add the base (1.2 equivalents) and stir at room temperature for 30 minutes to generate the phenoxide.
-
Add 5-bromo-2-chloropyrimidine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80°C and 120°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired 5-bromo-2-(substituted-phenoxy)pyrimidine.
-
Diversification through Cross-Coupling Reactions
The true synthetic power of the 5-bromo-2-phenoxypyrimidine scaffold lies in the ability to functionalize the 5-position using palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, which is crucial for optimizing the pharmacological properties of the molecule.
Caption: Synthetic diversification of the 5-bromo-2-phenoxypyrimidine scaffold.
Biological Activities and Therapeutic Targets
Derivatives of 5-bromo-2-phenoxypyrimidine have demonstrated a broad spectrum of biological activities, with a particular emphasis on their role as kinase inhibitors. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)
A significant area of investigation for 2-phenoxypyrimidine derivatives has been the inhibition of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress.[4] Overactivation of this pathway is associated with a variety of inflammatory diseases.
A series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl)imidazoles have been synthesized and evaluated as inhibitors of p38α kinase.[4][7] These compounds, which feature a 2-phenoxypyrimidine moiety, have shown potent inhibitory activity.
| Compound ID (from source) | R (substituent on phenoxy ring) | p38α IC₅₀ (nM)[4][7] |
| 8a | H | 120 |
| 8b | 4-F | 60 |
| 8c | 4-Cl | 80 |
| 8d | 4-CH₃ | 150 |
| 8e | 4-OCH₃ | 200 |
| 8f | 3-F | 70 |
| 8g | 3-Cl | 90 |
| 8h | 3-CH₃ | 130 |
| 8i | 3-OCH₃ | 250 |
| 8j | 2-F | 300 |
| 8k | 2-Cl | 400 |
| 8l | 2-CH₃ | 500 |
| 8m | 2-OCH₃ | 650 |
| 9 | 4-CN | 6.0 |
Data presented is a selection from the cited literature for illustrative purposes.
Caption: Inhibition of the p38 MAPK signaling pathway.
Structure-Activity Relationships (SAR)
The systematic exploration of how structural modifications to the 5-bromo-2-phenoxypyrimidine scaffold influence its biological activity is paramount for rational drug design.
Substituents on the Phenoxy Ring
The data presented in the table above for the p38α kinase inhibitors provides valuable insights into the SAR of the phenoxy ring.
-
Position of Substitution: Substituents at the para (4-) and meta (3-) positions of the phenoxy ring are generally well-tolerated and can lead to potent compounds. In contrast, substituents at the ortho (2-) position tend to result in a significant decrease in inhibitory activity, likely due to steric hindrance that disrupts the optimal binding conformation.
-
Electronic Effects: The introduction of electron-withdrawing groups, such as fluorine and chlorine, at the para and meta positions generally enhances potency compared to the unsubstituted analog. This suggests that these groups may be involved in favorable interactions within the kinase active site. The cyano group at the 4-position in compound 9 resulted in a remarkable increase in potency, highlighting the importance of this specific interaction.
-
Electron-Donating Groups: Electron-donating groups, such as methyl and methoxy, are generally less favorable for p38α inhibition in this series, leading to higher IC₅₀ values.
Caption: SAR summary for phenoxy ring substitutions.
The Role of the 5-Bromo Substituent
While the 5-bromo group is often utilized as a synthetic handle, its presence can also directly contribute to the biological activity of the molecule. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the electron-withdrawing nature of the bromine atom influences the electronic properties of the pyrimidine ring, which can affect its interaction with the target protein.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To evaluate the inhibitory potency of newly synthesized 5-bromo-2-phenoxypyrimidine derivatives, a robust and reliable in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity.
Experimental Protocol: ADP-Glo™ Kinase Assay for p38α Inhibition [5][8][9][10]
-
Materials:
-
Recombinant human p38α kinase
-
p38 substrate peptide (e.g., a peptide containing the ATF2 phosphorylation site)
-
Test compounds (5-bromo-2-phenoxypyrimidine derivatives) dissolved in DMSO
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Reaction Buffer.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the test compound dilutions.
-
Add the p38α kinase and the substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve using appropriate software.
-
-
Conclusion and Future Perspectives
The 5-bromo-2-phenoxypyrimidine scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents, particularly kinase inhibitors. Its synthetic accessibility, coupled with the ability to fine-tune its properties through substitution on the phenoxy ring and functionalization at the 5-position, provides a rich chemical space for exploration. The demonstrated activity of derivatives against key targets such as p38 MAPK underscores the potential of this scaffold in addressing a range of diseases with unmet medical needs.
Future research in this area will likely focus on several key aspects:
-
Exploration of Diverse Kinase Targets: While p38 MAPK has been a prominent target, the 5-bromo-2-phenoxypyrimidine scaffold should be screened against a broader panel of kinases to identify new therapeutic opportunities.
-
Structure-Based Drug Design: The use of X-ray crystallography to obtain co-crystal structures of these inhibitors bound to their target kinases will provide invaluable atomic-level insights for rational drug design, enabling the development of more potent and selective compounds.[11]
-
Optimization of Pharmacokinetic Properties: In addition to optimizing potency and selectivity, future efforts will need to focus on improving the drug-like properties of these derivatives, such as solubility, metabolic stability, and oral bioavailability, to translate their in vitro activity into in vivo efficacy.
-
Novel Synthetic Methodologies: The development of new and more efficient synthetic methods for the preparation and diversification of the 5-bromo-2-phenoxypyrimidine core will continue to be an important area of research, enabling the rapid synthesis of novel analogs for biological evaluation.
References
- Song, X., Chen, W., Lin, L., Ruiz, C. H., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072–7075.
-
MDPI. (2023). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. Retrieved from [Link]
- PubMed. (2001). Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles. Bioorganic & Medicinal Chemistry Letters, 11(9), 1123-1126.
- PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(23), 4148-4171.
- Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(1), 1-10.
- PubMed. (2001). Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl). Bioorganic & Medicinal Chemistry Letters, 11(9), 1123-1126.
- Google Patents. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds. CN110642788A.
- IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-12.
- ACS Publications. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17871-17883.
- ResearchGate. (2021). Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. RSC Advances, 11(10), 5674-5694.
- MDPI. (2021).
- PMC. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1157.
Sources
- 1. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystals | Special Issue : X-ray Crystallography and Drug Discovery [mdpi.com]
- 4. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. carnabio.com [carnabio.com]
- 11. X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-2-(3-chlorophenoxy)pyrimidine supplier and price
Topic: Strategic Guide: 5-Bromo-2-(3-chlorophenoxy)pyrimidine Sourcing & Synthesis Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists[1]
Executive Summary
5-Bromo-2-(3-chlorophenoxy)pyrimidine (CAS 73235-86-6 ) is a high-value heterocyclic scaffold employed primarily in the discovery of tyrosine kinase inhibitors (e.g., Bcr/Abl targets) and P2X3 receptor antagonists.[1] Its structural utility lies in its bifunctionality: the 2-phenoxy group provides steric and lipophilic anchoring, while the 5-bromo position serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
This guide provides a dual-track strategy for researchers: a Direct Sourcing Analysis for rapid acquisition and a Synthesis Protocol for cost-efficient scale-up, ensuring autonomy in project timelines.[1]
Part 1: Chemical Profile & Specifications
Before sourcing or synthesizing, verify the compound against these critical physicochemical parameters to ensure downstream compatibility.
| Property | Specification |
| Chemical Name | 5-Bromo-2-(3-chlorophenoxy)pyrimidine |
| CAS Number | 73235-86-6 |
| Molecular Formula | C₁₀H₆BrClN₂O |
| Molecular Weight | 285.52 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Melting Point | 98–102 °C (typical) |
| Key Impurity | 3-Chlorophenol (residual starting material), 5-Bromo-2-hydroxypyrimidine (hydrolysis product) |
Part 2: Supply Chain Landscape (Buy vs. Make)
The market for this specific isomer is bifurcated.[1] While major catalog suppliers list it, stock reliability fluctuates.[1] A "Make" strategy is often superior for quantities >10g due to the low cost of precursors.[1]
Option A: Direct Sourcing (Research Scale <5g)
Ideal for HTS (High-Throughput Screening) or initial SAR (Structure-Activity Relationship) studies where time is the critical asset.[1]
| Supplier Tier | Representative Vendors | Estimated Price (1g) | Lead Time |
| Tier 1 (Global) | Sigma-Aldrich, Fisher Scientific | $150 - $300 | 1-3 Days |
| Tier 2 (Specialty) | Apollo Scientific, Combi-Blocks, Enamine | $80 - $150 | 3-7 Days |
| Tier 3 (Bulk) | BLD Pharm, ChemSpace (Aggregators) | $40 - $90 | 2-3 Weeks |
Procurement Insight: Always request a 1H-NMR and LC-MS prior to shipment from Tier 3 suppliers to verify the meta-chloro regiochemistry, as ortho-/ para- isomers are common contaminants.[1]
Option B: Precursor Sourcing (Scale-Up >10g)
For process development, synthesizing this compound is economically advantageous.[1] The precursors are commodities.[1]
-
Precursor 1: 5-Bromo-2-chloropyrimidine (CAS 32779-36-5)[1][2][3]
-
Precursor 2: 3-Chlorophenol (CAS 108-43-0)[1]
Part 3: Technical Synthesis Protocol
This protocol utilizes a Nucleophilic Aromatic Substitution (SₙAr). The reaction is driven by the electron-deficient nature of the pyrimidine ring, activated by the 2-chloro leaving group.[1]
Reaction Scheme
5-Bromo-2-chloropyrimidine + 3-Chlorophenol + Base → Product + Salt
Step-by-Step Methodology
1. Reagent Stoichiometry:
-
5-Bromo-2-chloropyrimidine: 1.0 equiv (e.g., 19.3 g)[1]
-
3-Chlorophenol: 1.05 equiv (e.g., 13.5 g)[1]
-
Potassium Carbonate (K₂CO₃): 2.0 equiv (anhydrous, micronized preferred)[1]
-
Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) [0.5 M concentration][1]
2. Execution:
-
Charge: To a dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 5-Bromo-2-chloropyrimidine and 3-Chlorophenol.
-
Solvate: Add DMF (anhydrous). Stir until fully dissolved.
-
Activate: Add K₂CO₃ in a single portion. The suspension may warm slightly (exothermic).[1]
-
Heat: Heat the reaction mixture to 80°C for 4–6 hours.
-
Quench: Cool to room temperature. Pour the mixture into 10 volumes of ice-water with vigorous stirring. The product should precipitate as a white solid.[1]
3. Work-up & Purification:
-
Filtration: Collect the precipitate by vacuum filtration.[1]
-
Wash: Wash the filter cake with water (3x) to remove residual DMF and inorganic salts.[1] Wash with a small amount of cold hexanes to remove unreacted phenol.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Recrystallization (Optional): If purity is <98%, recrystallize from Ethanol/Water (9:1).[1]
4. Validation:
-
1H NMR (400 MHz, DMSO-d6): Expect pyrimidine protons as a singlet (or tight doublet) around δ 8.8 ppm (2H).[1] Phenoxy protons will appear as a multiplet between δ 7.0–7.5 ppm.[1]
Part 4: Strategic Logic & Workflow Visualization
The following diagrams illustrate the synthesis logic and the decision-making process for sourcing.
Diagram 1: Synthesis Pathway & Mechanism
This flow details the SₙAr mechanism and subsequent coupling potential.[1]
Caption: SₙAr synthesis pathway converting commodity precursors into the target scaffold.
Diagram 2: Sourcing Decision Matrix
Use this logic gate to determine whether to buy or synthesize based on project constraints.[1]
Caption: Decision matrix optimizing cost vs. speed for acquiring the target compound.
References
-
Sigma-Aldrich. Product Specification: 5-Bromo-2-(3-chlorophenoxy)pyrimidine (CAS 73235-86-6).[1][8] Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 108-43-0 (3-Chlorophenol). Retrieved from
-
BenchChem. Synthesis Protocols for 5-Bromo-2-chloropyrimidine Derivatives. Retrieved from
-
ChemicalBook. Supplier Aggregation and Pricing for CAS 32779-36-5.[1] Retrieved from
-
ChemSRC. Spectral Data and Properties: 5-Bromo-2-(3-chlorophenoxy)pyrimidine.[1][9] Retrieved from
Sources
- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 2. 5-Bromo-2-chloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. 32779-36-5|5-Bromo-2-chloropyrimidine|BLD Pharm [bldpharm.com]
- 4. EP0029282A1 - Process for preparing 5-halopyrimidines and 5-pyrimidine methanols - Google Patents [patents.google.com]
- 5. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CAS 73235-86-6 | Sigma-Aldrich [sigmaaldrich.com]
- 9. 13007-93-7_CAS号:13007-93-7_copper diethylamine oxyquinoline sulfonate - 化源网 [chemsrc.com]
A Technical Guide to the Solubility of 5-Bromo-2-(3-chlorophenoxy)pyrimidine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-(3-chlorophenoxy)pyrimidine, a key intermediate in contemporary drug discovery and organic synthesis. Recognizing the current absence of publicly available quantitative solubility data, this document pioneers a predictive framework grounded in the molecule's physicochemical properties. We offer a detailed exploration of theoretical solubility principles, including the impact of solvent polarity and the application of predictive models. This guide culminates in a robust, step-by-step experimental protocol designed to empower researchers to determine the precise solubility of 5-Bromo-2-(3-chlorophenoxy)pyrimidine in a range of relevant organic solvents. This work is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and optimization of reaction and formulation conditions.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) and its intermediates is a critical physicochemical parameter that profoundly influences the entire drug development pipeline. From the initial stages of synthesis and purification to formulation and ultimately, bioavailability, understanding and controlling solubility is paramount. 5-Bromo-2-(3-chlorophenoxy)pyrimidine, a heterocyclic compound, serves as a vital building block in the synthesis of a variety of biologically active molecules. Its solubility profile in different organic solvents dictates the choice of reaction media, purification methods such as crystallization, and the feasibility of formulation strategies. Poor solubility can lead to challenges in achieving desired reaction kinetics, difficulties in purification, and can ultimately hinder the development of a viable drug product. This guide aims to provide a foundational understanding of the factors governing the solubility of this compound and to equip researchers with the tools to practically assess it.
Physicochemical Properties of 5-Bromo-2-(3-chlorophenoxy)pyrimidine
A thorough understanding of a molecule's intrinsic properties is the cornerstone of predicting its solubility behavior. The structural and electronic characteristics of 5-Bromo-2-(3-chlorophenoxy)pyrimidine provide crucial insights into its potential interactions with various solvents.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrClN₂O | |
| Molecular Weight | 285.52 g/mol | |
| Structure (SMILES) | C1=CC(=CC(=C1)Cl)OC2=NC=C(C=N2)Br | |
| Predicted XlogP | 3.4 | |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 3 (2 Nitrogen, 1 Oxygen) | Calculated |
Analysis of Physicochemical Properties:
-
High Molecular Weight: The relatively high molecular weight of 285.52 g/mol suggests that significant energy is required to overcome the lattice energy of the solid state, which can be a factor in limiting solubility.
-
Aromaticity and Halogenation: The presence of two aromatic rings (pyrimidine and chlorophenyl) and two halogen atoms (bromine and chlorine) contributes to the molecule's nonpolar character.
-
Polar Functional Groups: The ether linkage and the two nitrogen atoms in the pyrimidine ring introduce polar characteristics and act as hydrogen bond acceptors.
-
Predicted XlogP: The predicted octanol-water partition coefficient (XlogP) of 3.4 indicates a significant preference for a nonpolar environment over a polar one. A positive logP value suggests that the compound is lipophilic ("fat-loving") and will likely exhibit better solubility in nonpolar organic solvents compared to polar solvents like water.
-
Hydrogen Bonding Capacity: With three hydrogen bond acceptor sites and no hydrogen bond donors, 5-Bromo-2-(3-chlorophenoxy)pyrimidine can interact with protic solvents (which have O-H or N-H bonds) through hydrogen bonding. However, the absence of donor capabilities limits its ability to form extensive hydrogen bond networks.
Theoretical Framework for Solubility Prediction
The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be comparable to the energy required to break solute-solute and solvent-solvent interactions.
The Role of Solvent Polarity
The polarity of a solvent is a critical determinant of its ability to dissolve a particular solute. Organic solvents can be broadly categorized into three groups based on their polarity:
-
Polar Protic Solvents: These solvents possess at least one hydrogen atom connected to an electronegative atom (e.g., O-H in methanol, N-H in ammonia) and can engage in hydrogen bonding. Examples include water, methanol, ethanol, and acetic acid.
-
Polar Aprotic Solvents: These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors. They are, however, effective hydrogen bond acceptors. Examples include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and acetonitrile.
-
Nonpolar Solvents: These solvents have low dielectric constants and small dipole moments. Their molecules are held together by weaker van der Waals forces. Examples include hexane, toluene, diethyl ether, and carbon tetrachloride.
Based on the physicochemical properties of 5-Bromo-2-(3-chlorophenoxy)pyrimidine, particularly its high XlogP value, we can predict the following solubility trends:
-
High Solubility: Expected in solvents that can effectively interact with both the nonpolar aromatic regions and the polar ether and pyrimidine functionalities. This suggests good solubility in polar aprotic solvents like DMSO and DMF, and potentially in some less polar solvents like dichloromethane and ethyl acetate.
-
Moderate Solubility: Likely in polar protic solvents such as ethanol and methanol. While these solvents can form hydrogen bonds with the nitrogen and oxygen atoms of the solute, the large nonpolar surface area of the molecule may limit extensive solvation.
-
Low Solubility: Predicted in highly nonpolar solvents like hexane and cyclohexane, as these solvents lack the ability to interact favorably with the polar groups of the solute. Similarly, very low solubility is expected in water due to the compound's significant lipophilicity.
The following diagram illustrates the predicted solubility relationship:
Methodological & Application
Precision Functionalization of 5-Bromopyrimidines: Advanced Cross-Coupling Protocols
Strategic Analysis: The 5-Pyrimidine Paradox
In medicinal chemistry, the pyrimidine ring is a privileged scaffold, present in blockbuster kinase inhibitors (e.g., Imatinib, Dasatinib) and nucleoside analogs. However, functionalizing the 5-position presents a distinct electronic paradox compared to the 2- and 4-positions.
-
C2/C4 Positions: Highly electron-deficient due to the adjacent nitrogen atoms. These positions are susceptible to Nucleophilic Aromatic Substitution (SNAr) but can act as potent catalyst poisons in Palladium (Pd) chemistry by forming stable
-complexes with the metal center. -
C5 Position: Electronically resembles a deactivated pyridine or nitrobenzene. It is inert to SNAr but is the ideal handle for Pd-catalyzed cross-coupling.
The Challenge: While 5-bromopyrimidine is the preferred starting material, the reaction is plagued by two primary failure modes:
-
Catalyst Poisoning: The pyrimidine nitrogen lone pairs can coordinate to the electrophilic Pd(II) species, arresting the catalytic cycle.
-
Hydrodehalogenation (Debromination): Due to the electron-deficient nature of the ring, the oxidative addition complex is prone to reduction (replacing Br with H) rather than transmetallation, especially in the presence of hydride sources (e.g., alcohols, amines).[1]
This guide details protocols engineered to suppress these side pathways using sterically demanding, electron-rich ligand systems.
Mechanistic Insight & Control
To achieve high yields, one must visualize the competition between the productive cycle and the "off-cycle" traps.
Catalytic Cycle & Failure Modes
The diagram below illustrates the standard Suzuki/Buchwald cycle (Center) versus the N-coordination trap (Bottom) and the Debromination sink (Right).
Figure 1: Mechanistic pathway of 5-bromopyrimidine cross-coupling. Note the "Trap" state where the pyrimidine nitrogen binds Pd(II). Bulky ligands (e.g., XPhos, BrettPhos) destabilize this trap, forcing the equilibrium back toward the productive cycle.
Application Note: Suzuki-Miyaura Coupling (C-C Bond)[2][3][4]
For connecting 5-bromopyrimidines to aryl/heteroaryl partners.[2][3][4][5]
Critical Parameter Optimization
-
Ligand Selection: Use XPhos or SPhos . These biaryl phosphine ligands are bulky enough to prevent N-coordination and electron-rich enough to facilitate oxidative addition into the C-Br bond.
-
Base: K3PO4 is superior to carbonates for sensitive heterocycles. It provides a buffering effect that minimizes protodeboronation of the boronic acid.
-
Solvent: 1,4-Dioxane/Water (4:1) is standard. For "green" processes, t-Amyl alcohol is a validated alternative that suppresses debromination.
Protocol A: General Synthesis of 5-Arylpyrimidines
Reagents:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Catalyst: XPhos Pd G2 Precatalyst (1–2 mol%)
-
Base: K3PO4 (2.0 equiv, 0.5 M aqueous solution)
-
Solvent: THF or 1,4-Dioxane
Step-by-Step Methodology:
-
Charge: To a reaction vial equipped with a stir bar, add 5-bromopyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), and XPhos Pd G2 (0.01 mmol).
-
Inert: Seal the vial and purge with Nitrogen (N2) or Argon for 5 minutes.
-
Solvate: Add degassed THF (4 mL) and degassed aqueous K3PO4 (0.5 M, 4 mL) via syringe.
-
React: Heat the biphasic mixture to 60°C with vigorous stirring (1000 rpm) to ensure phase mixing.
-
Note: Higher temperatures (>80°C) may increase debromination side-products.
-
-
Monitor: Check TLC or LCMS at 2 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.
-
Purification: Flash chromatography (typically Hexanes/EtOAc).
Data Summary: Ligand Performance
| Ligand | Conversion (2h) | Yield | Comment |
| PPh3 | 45% | 30% | Significant N-coordination poisoning. |
| dppf | 85% | 78% | Good, but slower reaction rates. |
| XPhos | >99% | 96% | Excellent turnover; steric bulk prevents poisoning. |
| SPhos | >99% | 94% | Comparable to XPhos; better for sterically hindered boronates. |
Application Note: Buchwald-Hartwig Amination (C-N Bond)[5][7]
Connecting amines to the 5-position is critical for kinase inhibitor synthesis.
Critical Parameter Optimization
-
Ligand: BrettPhos (primary amines) or RuPhos (secondary amines). These ligands are specifically designed to accelerate the reductive elimination of C-N bonds, which is often the rate-limiting step for electron-deficient halides.
-
Base: NaOtBu (Sodium tert-butoxide) is standard. If functional groups are base-sensitive (e.g., esters), switch to Cs2CO3 .
-
Pre-activation: Use Pd-precatalysts (e.g., BrettPhos Pd G3) rather than mixing Pd2(dba)3 + Ligand in situ. This ensures accurate stoichiometry and removes the induction period.
Protocol B: C-N Coupling with Primary Amines
Reagents:
-
5-Bromopyrimidine (1.0 equiv)
-
Primary Amine (1.2 equiv)[5]
-
Catalyst: BrettPhos Pd G3 (1–3 mol%)
-
Base: NaOtBu (1.4 equiv)[5]
-
Solvent: t-Amyl Alcohol or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Dry Setup: Flame-dry a reaction tube and cool under Argon.
-
Solids: Add 5-bromopyrimidine, solid amine (if applicable), BrettPhos Pd G3, and NaOtBu.
-
Liquids: Add anhydrous t-Amyl alcohol (0.2 M concentration relative to bromide). If amine is liquid, add it now.
-
Sparging: Bubble Argon through the solvent for 2 minutes.
-
React: Heat to 90°C for 4–16 hours.
-
Visual Check: The reaction typically turns from pale orange to dark brown/black upon completion.
-
-
Quench: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove insoluble salts.
-
Purification: 5-aminopyrimidines are polar. Use DCM/MeOH gradients for chromatography.
Industrial Considerations: Pd Scavenging
For drug development, residual Palladium must be reduced to <10 ppm (ICH Q3D guidelines).
Recommended Scavenging Protocol:
-
After workup, redissolve the crude product in THF or MeOH (10 volumes).
-
Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea based) scavengers (20 wt% relative to crude mass).
-
Stir at 40°C for 4 hours.
-
Filter through a 0.45 µm filter.
-
This treatment typically reduces Pd levels from ~500 ppm to <5 ppm.
Troubleshooting Decision Tree
Use this logic flow to resolve common issues during optimization.
Figure 2: Troubleshooting logic for 5-bromopyrimidine coupling. Debromination is the most common specific failure mode for this substrate class.
References
-
Suzuki-Miyaura Coupling Mechanism & Optimization Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [6]
-
Buchwald-Hartwig Amination of Heterocycles Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. [5]
-
Catalyst Poisoning by Nitrogen Heterocycles Gandeepan, P., et al. (2019). Transient Directing Groups for Transformative C–H Activation by Synergistic Metal Catalysis. (Discusses N-coordination challenges in Pd catalysis).
-
Palladium Scavenging in Pharma Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.
-
Green Solvents for Cross-Coupling Hie, L., et al. (2018). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol. (Demonstrates t-Amyl alcohol utility for pyrimidines).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Regioselective Synthesis of 5-Bromo-2-(3-chlorophenoxy)pyrimidine
Methodology for
Strategic Overview
The reaction between 3-chlorophenol and 5-bromo-2-chloropyrimidine represents a fundamental transformation in medicinal chemistry, specifically for the construction of kinase inhibitor scaffolds.
The core challenge and utility of this reaction lie in its regioselectivity . The pyrimidine ring contains two halogenated sites:
-
C-2 (Chlorine): Flanked by two nitrogen atoms, this position is highly electron-deficient and activated for Nucleophilic Aromatic Substitution (
). -
C-5 (Bromine): Located meta to the nitrogen atoms, this position is electronically distinct and significantly less reactive toward nucleophiles under standard conditions.
This protocol exploits these electronic differences to selectively displace the C-2 chloride with the phenoxide nucleophile, leaving the C-5 bromide intact. The retained bromide is a critical "chemical handle" for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for the rapid elaboration of complex heterocycles.
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism (
Key Mechanistic Steps:
-
Activation: The electronegative nitrogen atoms of the pyrimidine ring pull electron density away from the C-2 carbon, making it a "soft" electrophile.
-
Addition: The phenoxide attacks C-2, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .
-
Elimination: The lone pair from the ring nitrogen collapses back to restore aromaticity, expelling the chloride ion (a good leaving group) rather than the stronger C-C or C-N bonds.
Why not C-5? The C-5 position lacks the direct inductive and mesomeric stabilization from the ring nitrogens required to stabilize the negative charge in the transition state. Therefore, under these conditions, the C-Br bond remains inert.
Figure 1: Reaction pathway demonstrating the regioselective attack at the C-2 position.
Experimental Protocol
3.1. Reagents and Materials
| Component | Role | Equiv. | Notes |
| 5-Bromo-2-chloropyrimidine | Electrophile | 1.0 | Limiting reagent. |
| 3-Chlorophenol | Nucleophile | 1.1 | Slight excess ensures complete consumption of the pyrimidine. |
| Potassium Carbonate ( | Base | 2.0 - 3.0 | Anhydrous, granular. Milled powder reacts faster. |
| DMF (N,N-Dimethylformamide) | Solvent | N/A | Anhydrous grade. Concentration: 0.2 M - 0.5 M. |
Alternative Conditions: Acetonitrile (
3.2. Step-by-Step Procedure
Step 1: Preparation
-
Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 5-bromo-2-chloropyrimidine (1.0 equiv) and 3-chlorophenol (1.1 equiv).
-
Add anhydrous DMF (approx. 5 mL per mmol of pyrimidine).
-
Add
(2.5 equiv) in a single portion.-
Note: The reaction is not moisture-sensitive enough to require strict inert atmosphere (Argon/Nitrogen), but using a drying tube is Good Laboratory Practice (GLP).
-
Step 2: Reaction
-
Heat the mixture to 80°C .
-
Monitor the reaction by TLC (Thin Layer Chromatography) or LC-MS.[2]
-
TLC Mobile Phase: 10-20% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm). The product will be less polar (higher
) than the phenol but likely close to the starting pyrimidine.
-
-
Reaction is typically complete within 2 to 4 hours .
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Quench: Pour the mixture into a 5-fold excess of ice-cold water.
-
Observation: The product often precipitates as a white or off-white solid.
-
-
Extraction (if oil forms): If the product does not precipitate, extract with Ethyl Acetate (
).[3] Wash the combined organics with water ( ) and brine ( ) to remove DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Recrystallization: If the crude solid is >90% pure, recrystallize from Ethanol or an EtOAc/Hexane mixture.
-
Flash Chromatography: If purification is required, use a silica gel column. Gradient: 0%
20% EtOAc in Hexanes.
Figure 2: Operational workflow for the synthesis and isolation of the target ether.
Critical Optimization Parameters
-
Solvent Choice (DMF vs. ACN): DMF is the "gold standard" for
because its high polarity stabilizes the charged Meisenheimer transition state. However, DMF is difficult to remove. If the product is volatile or difficult to crystallize, switch to Acetonitrile (reflux, ). Reaction times will increase, but workup involves simple evaporation. -
Base Selection:
- : Standard. Cheap and effective.
- : Use if the reaction stalls. The larger Cesium cation is more soluble in organic solvents and forms a "looser" ion pair with the phenoxide, increasing its nucleophilicity (the "Cesium Effect").
-
Temperature Control: Do not exceed 100°C . Above this threshold, you risk forcing the substitution at the C-5 bromide position or causing hydrolysis of the pyrimidine ring if any water is present.
Quality Control & Troubleshooting
Analytical Markers (1H NMR):
-
Loss of Signal: The broad singlet corresponding to the phenol -OH (approx. 5.0 - 9.0 ppm) must disappear.
-
Shift of Pyrimidine Protons: The protons on the pyrimidine ring (typically a singlet at C4/C6 if symmetric, or coupled doublets) will shift upfield slightly due to the electron-donating effect of the oxygen ether compared to the starting chloride.
Common Failure Modes:
-
Hydrolysis: If the solvent is "wet" (contains water), hydroxide ions will compete with the phenoxide, leading to 5-bromo-2-hydroxypyrimidine .
-
Solution: Use fresh anhydrous DMF and keep the bottle sealed.
-
-
Incomplete Conversion:
-
Solution: Add 0.1 equiv of Cesium Carbonate or increase temp to 90°C.
-
Safety Information
-
3-Chlorophenol: Toxic and corrosive. Readily absorbed through skin. Wear nitrile gloves and work in a fume hood.
-
5-Bromo-2-chloropyrimidine: Potential skin sensitizer. Avoid dust inhalation.
-
DMF: Hepatotoxic and teratogenic. Double-glove when handling.
References
-
Regioselectivity of
in Pyrimidines:- Luo, Y., et al. "Regioselective Control of the Amination of 5-Substituted-2,4-Dichloropyrimidines." Journal of Organic Chemistry.
- Context: Establishes the electronic hierarchy where C-2 is significantly more reactive than C-4 or C-5 in electron-deficient pyrimidines.
-
(Representative mechanism source).
-
General Protocol for Pyrimidine Ethers
- BenchChem Application Notes. "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine."
- Context: Provides baseline stoichiometry and solvent choices for functionalizing this specific scaffold.
-
Synthesis of Kinase Inhibitor Scaffolds (Patent Literature)
- Vertex Pharmaceuticals. "Pyrimidine Inhibitors of Kinases." WO2003000011.
- Context: Describes the industrial scale-up of 2-phenoxy-5-bromo-pyrimidines using /DMF conditions.
-
Mechanistic Review of Heterocyclic Chemistry
- Joule, J.A., and Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley.
- Context: Authoritative text on the reactivity of diazines (pyrimidines) toward nucleophiles.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-2-(3-chlorophenoxy)pyrimidine by Recrystallization
Welcome to the technical support center for the purification of 5-Bromo-2-(3-chlorophenoxy)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of recrystallizing this specific halogenated aromatic compound. Our goal is to equip you with the scientific principles and practical insights needed for successful purification.
Part 1: Core Principles of Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2] The underlying principle is based on the differential solubility of a compound in a solvent at different temperatures.[3] An impure solid is dissolved in a minimum amount of a hot, suitable solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 5-Bromo-2-(3-chlorophenoxy)pyrimidine to consider for recrystallization?
While specific experimental data for 5-Bromo-2-(3-chlorophenoxy)pyrimidine is not extensively published, we can infer its properties from its structure and data on similar compounds.[6][7][8]
-
Structure and Polarity: The molecule possesses a pyrimidine core, a brominated substituent, and a chlorophenoxy group. This combination of aromatic rings and halogen atoms suggests it is a relatively nonpolar to moderately polar compound. The presence of nitrogen and oxygen atoms introduces some polarity.
-
Solubility: Based on the "like dissolves like" principle, it is expected to have low solubility in highly polar solvents like water and higher solubility in organic solvents of intermediate to low polarity.[9][10]
-
Thermal Stability: Halogenated aromatic compounds are generally thermally stable, making them suitable for recrystallization from boiling solvents. However, it is always prudent to determine the compound's melting point to avoid choosing a solvent with a boiling point that could cause the compound to melt or "oil out" rather than dissolve.[10]
Q2: How do I select the ideal solvent for the recrystallization of 5-Bromo-2-(3-chlorophenoxy)pyrimidine?
The perfect solvent for recrystallization should exhibit the following characteristics:
-
The compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble at room temperature or below.[9][11]
-
Impurities should either be completely insoluble in the hot solvent or remain highly soluble in the cold solvent.
-
The solvent should be chemically inert, not reacting with the compound being purified.[10]
-
It should have a relatively low boiling point for easy removal from the purified crystals during drying.[10]
A systematic approach to solvent selection involves small-scale solubility tests with a range of solvents.[12]
Q3: What are the essential steps for a successful recrystallization?
The recrystallization process can be broken down into six key stages:[4][13]
-
Solvent Selection: Choose an appropriate solvent or solvent pair.
-
Dissolution: Dissolve the impure compound in the minimum amount of near-boiling solvent.
-
Decolorization/Hot Filtration (if necessary): Remove colored impurities with activated charcoal and/or insoluble impurities by filtering the hot solution.[14]
-
Crystallization: Allow the saturated solution to cool slowly and undisturbed to promote the formation of large, pure crystals.[14]
-
Crystal Collection: Isolate the purified crystals from the mother liquor via vacuum filtration.[11]
-
Drying: Thoroughly dry the crystals to remove any residual solvent.[3]
Part 2: Troubleshooting Guide
This section addresses common challenges encountered during the recrystallization of 5-Bromo-2-(3-chlorophenoxy)pyrimidine and provides actionable solutions.
Problem 1: The compound does not dissolve, even in a large volume of boiling solvent.
-
Cause: The chosen solvent is likely too nonpolar or too polar for the compound. The solvent's dissolving power is insufficient even at elevated temperatures.[9]
-
Solution:
-
Re-evaluate Solvent Choice: Consult a solvent polarity chart and select a solvent with a polarity more closely matching that of 5-Bromo-2-(3-chlorophenoxy)pyrimidine. For halogenated aromatic compounds, solvents like toluene, ethyl acetate, or ethanol are often good starting points.[11]
-
Consider a Mixed-Solvent System: If a single suitable solvent cannot be identified, a two-solvent system may be effective.[9] Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy (the saturation point). Reheat to clarify the solution and then allow it to cool slowly. A common pair for moderately polar compounds is ethanol and water.[9]
-
Problem 2: No crystals form upon cooling the solution.
-
Cause: This is often due to either using too much solvent, resulting in a solution that is not saturated upon cooling, or the formation of a supersaturated solution.[13][15]
-
Solution:
-
Reduce Solvent Volume: If an excess of solvent was used, gently heat the solution to evaporate some of the solvent and re-saturate the solution.[15][16]
-
Induce Crystallization: A supersaturated solution may require a nucleation site to initiate crystal growth.[15] This can be achieved by:
-
Further Cooling: Cool the solution in an ice-water bath to further decrease the compound's solubility.[14]
-
Problem 3: The compound "oils out" instead of forming crystals.
-
Cause: The compound is coming out of solution at a temperature above its melting point. This can be due to a high concentration of impurities depressing the melting point or the solution cooling too rapidly.[15]
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to ensure the saturation point is at a lower temperature.[16]
-
Slow Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature gradually.[15]
-
Problem 4: The resulting crystals are colored or appear impure.
-
Cause: Colored impurities may be present in the original sample and co-crystallize with the product.[14]
-
Solution:
-
Use Activated Charcoal: After dissolving the impure compound in the hot solvent, add a small amount of activated charcoal to the solution.[5][14] The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool and crystallize.[4][14]
-
Problem 5: The yield of recovered crystals is very low.
-
Cause: Several factors can contribute to a low yield:
-
Solution:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent necessary to dissolve the compound.[13]
-
Optimize Filtration: Keep the funnel and receiving flask hot during gravity filtration to prevent premature crystal formation.[14]
-
Ice-Cold Wash: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[13]
-
Second Crop of Crystals: The mother liquor can be concentrated by evaporating some of the solvent to obtain a second, though likely less pure, crop of crystals.[11]
-
Part 3: Protocols, Data, and Visualizations
Experimental Protocol: General Recrystallization of 5-Bromo-2-(3-chlorophenoxy)pyrimidine
-
Solvent Selection: Place a small amount (e.g., 20-30 mg) of the crude compound into several test tubes. Add a few drops of different solvents to each and observe the solubility at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude 5-Bromo-2-(3-chlorophenoxy)pyrimidine and cover it with the chosen solvent. Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Data Presentation: Solvent Selection Guide
The following table provides a starting point for solvent selection based on general principles for halogenated aromatic compounds. Experimental verification is essential.
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Water | High | 100 | Likely a poor solvent due to the compound's nonpolar character.[11] |
| Ethanol | High-Medium | 78 | A good candidate for single-solvent or mixed-solvent (with water) recrystallization.[10][11] |
| Ethyl Acetate | Medium | 77 | Often a good general-purpose solvent for compounds of intermediate polarity.[11] |
| Toluene | Low | 111 | A good choice for aromatic compounds, but its high boiling point can make it difficult to remove.[10][11] |
| Hexane | Very Low | 69 | Likely to be a "poor" solvent; may be suitable for use in a mixed-solvent system.[11] |
Visualizations
Caption: Workflow for the recrystallization of 5-Bromo-2-(3-chlorophenoxy)pyrimidine.
Caption: Troubleshooting logic for common recrystallization issues.
References
- Vertex AI Search. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- Unknown. (n.d.). Recrystallization I.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- Unknown. (n.d.). Experiment 2: Recrystallization.
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
- International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs.
- LabXchange. (n.d.). Lab Procedure: Recrystallization.
- Unknown. (n.d.). Recrystallization.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Unknown. (n.d.). Recrystallization.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Unknown. (n.d.). recrystallization, filtration and melting point.
- U.S. Environmental Protection Agency. (n.d.). 5-Bromo-2-[3-(chloromethyl)phenyl]pyrimidine Properties.
- Santa Cruz Biotechnology. (n.d.). 5-Bromo-2-(2-chlorophenoxy)pyrimidine, CAS 73254-96-3.
- PubChemLite. (n.d.). 5-bromo-2-(3-chlorophenoxy)pyrimidine (C10H6BrClN2O).
Sources
- 1. ViewArticleDetail [ijpronline.com]
- 2. LabXchange [labxchange.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. praxilabs.com [praxilabs.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. comptox.epa.gov [comptox.epa.gov]
- 7. 5-Bromo-2-(2-chlorophenoxy)pyrimidine, CAS 73254-96-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. PubChemLite - 5-bromo-2-(3-chlorophenoxy)pyrimidine (C10H6BrClN2O) [pubchemlite.lcsb.uni.lu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. athabascau.ca [athabascau.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scispace.com [scispace.com]
Technical Support Center: Solubility Optimization for 5-Bromopyrimidines
Topic: Solving solubility issues of 5-bromopyrimidines in DMSO Ticket ID: #SOL-5BR-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
Users frequently report precipitation, cloudiness, or inconsistent reaction yields when working with 5-bromopyrimidines (and related halogenated heterocycles) in Dimethyl Sulfoxide (DMSO).[1] While DMSO is theoretically an excellent solvent for polar aprotic systems, 5-bromopyrimidines present a unique challenge due to high crystal lattice energy driven by halogen bonding and
This guide addresses the three primary failure modes:
-
The Hygroscopicity Trap: Moisture absorption acts as a potent anti-solvent.[1]
-
Lattice Energy Barriers: The "5-bromo" substituent increases lipophilicity and packing density.[1]
-
Thermodynamic vs. Kinetic Solubility: Metastable solutions precipitating over time.[1]
Module 1: The "Wet DMSO" Diagnosis (Root Cause #1)[1]
The Issue: DMSO is aggressively hygroscopic.[1][2][3] At 20°C and 60% relative humidity, pure DMSO can absorb significant water (up to 1-2% w/w) within hours of exposure to air [1].[1] The Mechanism: 5-Bromopyrimidines are lipophilic (LogP ~1.2–1.5).[1] Water is a highly polar anti-solvent for these compounds.[1] As DMSO absorbs atmospheric moisture, the solvent power decreases logarithmically, causing the "oiling out" or crystallization of the pyrimidine.[1]
Diagnostic Workflow
Use this decision matrix to determine if water contamination is your culprit.[1]
Figure 1: Diagnostic logic for identifying moisture-induced solubility failure. Pure DMSO freezes at 18.5°C; wet DMSO has a significantly depressed freezing point.[1]
Corrective Protocol: The Sieve Method
Do not rely on "fresh" bottles. Once opened, DMSO is compromised.[1]
-
Activation: Activate 3Å or 4Å molecular sieves at 200°C for 4 hours (or microwave in pulses).
-
Loading: Add 5–10% w/v activated sieves to your DMSO stock bottle.
-
Curing: Let stand for 24 hours before use.
-
Verification: The supernatant should remain liquid at 18°C only if water content is >2-3%.[1] If it freezes solid in the fridge (4°C), it is relatively dry.[1]
Module 2: Overcoming Lattice Energy (Root Cause #2)
The Issue: The bromine atom at the 5-position is large and polarizable. It facilitates halogen bonding (interaction between the electrophilic region of the halogen and nucleophilic nitrogens on adjacent rings) and enhances
The Solution: You must input energy to transition the system from a crystalline state to a solvated state.[1]
Protocol: The "Heat-Sonicate-Equilibrate" Cycle
Standard mixing (vortexing) is often insufficient for 5-bromopyrimidines.
| Step | Action | Technical Rationale |
| 1. Slurry | Add DMSO to solid.[1] Vortex 30s. | Creates a suspension; exposes surface area.[1] |
| 2. Thermal Shock | Heat to 40–50°C for 5-10 mins.[1] | Increases kinetic energy to overcome lattice enthalpy ( |
| 3. Cavitation | Sonicate (bath) for 10-15 mins. | Ultrasonic cavitation breaks apart stable aggregates/dimers. |
| 4.[1] Equilibrate | Cool to RT. Observe for 1 hour. | Ensures the solution is thermodynamically stable, not just supersaturated. |
Critical Note: If the solution precipitates upon cooling (Step 4), you have exceeded the Thermodynamic Solubility Limit .[1] You must dilute or move to Module 3.[1]
Module 3: Chemical Workarounds (Co-Solvent Systems)
If pure DMSO fails, or if the reaction requires high concentrations (>0.5 M), use a co-solvent system to disrupt the pyrimidine stacking interactions.[1]
Recommended Co-Solvent Maps
| Co-Solvent | Ratio (DMSO:Solvent) | Best For... | Mechanism |
| THF | 4:1 to 1:1 | Suzuki/Sonogashira Couplings | THF disrupts stacking; compatible with Pd catalysts. |
| DCM | 9:1 | Initial Dissolution | DCM is excellent for halogenated heterocycles; use to dissolve first, then dilute with DMSO.[1] |
| Toluene | 2:1 | High Temp Reactions | Toluene mimics the aromatic structure, aiding solvation via |
Workflow: The "Pre-Dissolve" Technique
-
Dissolve the 5-bromopyrimidine in the minimum volume of DCM or THF (where solubility is often higher).[1]
-
Slowly add the required volume of DMSO.[1]
-
(Optional) Evaporate the volatile co-solvent (DCM) under vacuum if it interferes with the reaction, leaving a supersaturated DMSO solution.[1]
Module 4: Experimental Troubleshooting (FAQs)
Q: My solution was clear, but turned cloudy after sitting on the bench for 2 hours. Why? A: This is likely hygroscopicity in action (See Module 1).[1][3] The DMSO absorbed water from the air, raising the polarity of the mixture until the lipophilic 5-bromopyrimidine crashed out. Fix: Purge headspace with Argon/Nitrogen and seal tightly.[1] Use septa caps.
Q: Can I use DMSO-d6 for NMR of these compounds? A: Yes, but DMSO-d6 is equally hygroscopic. If you see a large water peak (3.33 ppm) and broad signals for your pyrimidine, the compound is likely aggregating.[1] Fix: Add a drop of CDCl3 or warm the NMR tube to 40°C during acquisition to sharpen the peaks.[1]
Q: I am doing a Suzuki coupling. The bromide precipitates when I add the aqueous base (Na2CO3). A: This is the "Water Crash" effect.[1] You are adding an aqueous salt solution to a lipophilic/DMSO solution.[1] Fix:
-
Increase the temperature (60–80°C) before adding the base.[1]
-
Switch to a lipophilic base soluble in organic solvents (e.g., Cs2CO3 or amines) to avoid adding water entirely.[1]
-
Use a phase transfer catalyst (e.g., TBAB) to stabilize the emulsion.[1]
Visual Summary: The Solubility Rescue Workflow
Figure 2: Step-by-step escalation strategy for solubilizing stubborn bromopyrimidines.
References
-
Gaylord Chemical Company. (2007).[1][4][5] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102B. Gaylord Chemical.[1][4][5][6][7][8] Link
-
Gilday, L. C., et al. (2015).[1] Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 115(15), 7118-7195.[1] Link[1]
-
Li, J. J. (2010).[1] Applications of Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium in Heterocyclic Chemistry. Elsevier.[1] Link
-
Ziath. (n.d.).[1][2] The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Technical Notes. Link
Sources
Technical Support Center: Stability of 5-Bromo-2-(3-chlorophenoxy)pyrimidine
This guide serves as a specialized technical resource for researchers working with 5-Bromo-2-(3-chlorophenoxy)pyrimidine . It is designed to move beyond generic safety data sheets, providing mechanistic insights and actionable troubleshooting protocols for drug development workflows.
Core Stability Profile & Chemical Behavior
Executive Summary
5-Bromo-2-(3-chlorophenoxy)pyrimidine is an electron-deficient heteroaromatic ether. Its stability is governed by the Nucleophilic Aromatic Substitution (S_NAr) pathway.
-
In Anhydrous Mild Base (e.g.,
/DMF): STABLE . This is the standard condition for its synthesis. -
In Aqueous Strong Base (e.g., NaOH/Water): UNSTABLE . Prone to hydrolysis at the C2 position.
-
In Alcoholic Base (e.g., NaOMe/MeOH): UNSTABLE . Prone to transetherification.
The Mechanistic "Why"
The pyrimidine ring is inherently electron-poor (π-deficient). The 5-bromo substituent exerts an inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the C2 carbon. Simultaneously, the 3-chlorophenoxy group is a competent leaving group (stabilized by the electron-withdrawing chlorine on the phenyl ring).
Consequently, in the presence of strong nucleophiles (like
Troubleshooting Guide (FAQ Format)
Scenario A: "I see a new, highly polar spot on my TLC/LCMS after workup."
Diagnosis: Hydrolysis at C2. If you used a strong aqueous base (NaOH, KOH) to quench a reaction or wash the organic layer, you likely displaced the 3-chlorophenoxy group with a hydroxyl group.
-
The Reaction: 5-Bromo-2-(3-chlorophenoxy)pyrimidine +
5-Bromo-2-hydroxypyrimidine + 3-Chlorophenol. -
Observation: The product (5-bromo-2-hydroxypyrimidine) often exists as its tautomer, 5-bromo-2(1H)-pyrimidinone, which is highly polar and may remain in the aqueous phase or precipitate as a solid.
-
Solution: Switch to milder bases for workup (e.g., saturated
or phosphate buffer pH 7-8). Avoid prolonged exposure to pH > 12.
Scenario B: "My yield is good, but the NMR shows a methoxy signal instead of the phenoxy signals."
Diagnosis: Transetherification (Solvolysis). This occurs if you performed a reaction (e.g., Suzuki coupling) in methanol or ethanol with a base (like carbonate or hydroxide).
-
The Mechanism: Alkoxide ions (
) generated in situ are stronger nucleophiles than the phenoxide leaving group. They attack C2, ejecting the 3-chlorophenoxy moiety. -
Solution:
-
Change solvent to a non-nucleophilic polar aprotic solvent (DMF, DMSO, THF, or Dioxane).
-
If an alcohol co-solvent is required, use a bulky alcohol (e.g.,
-Butanol) which is sterically hindered and less nucleophilic.
-
Scenario C: "Can I use this molecule in a Suzuki-Miyaura coupling?"
Answer: Yes, but with caveats. The 5-bromo position is active for Pd-catalyzed cross-coupling.[1] However, the C2-phenoxy ether is sensitive.
-
Risk: Bases used in Suzuki coupling (e.g.,
, ) can promote hydrolysis if the water content is too high and temperature is elevated (>80°C). -
Optimization: Use anhydrous conditions if possible, or minimize water ratio (e.g., Toluene/Water 10:1 instead of 1:1).
Visualizing the Degradation Pathway
The following diagram illustrates the competing S_NAr pathways that lead to sample degradation in basic media.
Caption: Figure 1. Degradation pathways via Nucleophilic Aromatic Substitution (S_NAr).[2] The electron-deficient C2 position is susceptible to attack by hydroxide or alkoxides.
Experimental Protocols
Standard Stability "Stress Test" Protocol
Use this protocol to validate the stability of your specific batch before scaling up downstream reactions.
Materials:
-
Test Compound: 10 mg[3]
-
Solvent A: THF (Non-nucleophilic control)
-
Solvent B: MeOH (Nucleophilic challenge)
-
Base Stock: 1M NaOH (aq)
Procedure:
-
Preparation: Dissolve 5 mg of compound in 0.5 mL THF (Vial A) and 5 mg in 0.5 mL MeOH (Vial B).
-
Challenge: Add 50 µL of 1M NaOH to both vials.
-
Incubation: Stir at Room Temperature (25°C) for 2 hours.
-
Analysis: Take a 10 µL aliquot, dilute with 200 µL Acetonitrile, and inject into LCMS.
Interpretation:
| Observation (LCMS) | Conclusion | Action |
|---|---|---|
| Vial A (THF): >98% Parent | Stable to aqueous base at RT. | Proceed with standard aqueous workups. |
| Vial A (THF): New Peak (M-126+17) | Hydrolysis occurred. | Use buffered workup (pH < 8). |
| Vial B (MeOH): New Peak (M-126+31) | Transetherification occurred. | CRITICAL: Avoid alcoholic solvents in basic steps. |
(Note: M-126 corresponds to loss of 3-chlorophenoxy; +17 is OH addition; +31 is OMe addition)
References
-
ChemicalBook. (n.d.). 5-Bromo-2-chloropyrimidine Properties and Applications. Retrieved from
- Context: Establishes the reactivity of the 2-chloro precursor, which dictates the stability of the resulting ether.
-
BenchChem. (2025).[1] Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes. Retrieved from
- Context: Provides validated protocols for S_NAr substitutions and cross-couplings, highlighting the necessity of anhydrous bases (Cs2CO3) for ether synthesis.
-
National Institutes of Health (NIH). (2018). Concerted Nucleophilic Aromatic Substitutions. Retrieved from
- Context: Mechanistic grounding for the S_NAr pathway in electron-deficient nitrogen heterocycles.
-
Google Patents. (2022). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.[4] Retrieved from
- Context: Describes the industrial handling and stability of the 5-bromo-pyrimidine core under he
Sources
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Brominated Pyrimidines
Executive Summary
Brominated pyrimidines (e.g., 5-bromouracil, 5-bromocytosine) are critical scaffolds in the synthesis of antiviral and antineoplastic agents. Their mass spectrometric (MS) analysis presents a unique duality: the bromine atom provides a definitive isotopic handle for identification, yet the lability of the C-Br bond complicates structural elucidation.
This guide compares the fragmentation behaviors of these compounds under Electron Impact (EI) and Electrospray Ionization (ESI) , establishing a self-validating workflow for their identification.
The Isotopic Signature: A Self-Validating Anchor
Before analyzing fragmentation, one must validate the molecular ion. Bromine exists naturally as two stable isotopes:
Diagnostic Rule: Any ion containing a single bromine atom will appear as a 1:1 doublet separated by 2 mass units (
Visualization: Isotopic Logic Flow
Figure 1: Decision logic for confirming brominated species based on isotopic abundance.
Comparative Analysis: EI vs. ESI
The choice of ionization source fundamentally alters the fragmentation landscape.[2] EI produces odd-electron radical cations (
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Ion Type | Radical Cation ( | Even-electron ( |
| Energy Regime | Hard (70 eV) | Soft (Thermal/Electric field) |
| Dominant Cleavage | Homolytic Fission: Direct loss of | Heterolytic Fission: Loss of neutral |
| RDA Reaction | High intensity. | Observed in MS/MS (CID), lower intensity. |
| Application | GC-MS (Volatile intermediates). | LC-MS (Polar drugs/metabolites). |
| Key Advantage | Structural fingerprinting via extensive fragmentation. | Molecular weight confirmation; preservation of labile bonds. |
Mechanistic Fragmentation Pathways[3][4]
Understanding the specific bond breakages is essential for structural elucidation.
Pathway A: Retro-Diels-Alder (RDA) Reaction
The pyrimidine ring is prone to RDA cleavage, a pericyclic reaction that splits the ring into a diene and a dienophile. For uracil derivatives, this typically involves the expulsion of isocyanic acid (HNCO, 43 Da).
-
Significance: If the bromine is on the retained fragment, the 1:1 isotopic doublet persists. If the bromine is on the expelled neutral fragment, the doublet disappears in the spectrum.
Pathway B: Radical Bromine Loss (EI Specific)
Under EI, the C-Br bond is often the weakest link.
-
Observation: A large peak at
(and ).[3] The resulting ion is a cation, not a radical, and the isotopic doublet disappears .
Pathway C: Dehydrohalogenation (ESI Specific)
In ESI (positive mode), the protonated molecule often eliminates neutral HBr.
-
Observation: A peak at
(from ) and (from ). The doublet disappears.
Visualization: Fragmentation Tree (5-Bromouracil Example)
Figure 2: Divergent fragmentation pathways for 5-Bromouracil. Green nodes indicate retention of the isotopic signature.
Validated Experimental Protocol (LC-MS/MS)
This protocol is designed for the identification of brominated pyrimidine impurities in a drug substance using ESI-MS/MS.
Step 1: Sample Preparation
-
Solvent: Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Concentration: Target
. High concentrations can cause dimer formation ( ), complicating isotopic interpretation.
Step 2: LC Parameters[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
mm, 1.8 m). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes. Rationale: Brominated compounds are more lipophilic than their non-halogenated counterparts and will elute later.
Step 3: MS Parameters (Triple Quadrupole)
-
Source: ESI Positive Mode.
-
Scan Mode 1 (Survey): Full Scan (Q1)
100–500. Look for the 1:1 doublet. -
Scan Mode 2 (Product Ion): Select the
isotope ( ) as the precursor for fragmentation. -
Collision Energy (CE): Ramp 10–40 eV. Rationale: Pyrimidine rings are stable; RDA requires higher energy than simple side-chain cleavage.
Step 4: Data Validation Criteria
-
Isotope Check: The precursor must show
and with intensity ratio . -
RDA Confirmation: Look for loss of 43 Da (HNCO). If the resulting fragment retains the doublet, the bromine is on the stable fragment.
-
Neutral Loss Check: Look for loss of 80/82 Da. If observed, this confirms the presence of labile bromine.
References
-
NIST Mass Spectrometry Data Center. 5-Bromouracil Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Available at: [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
-
Holčapek, M., et al. (2010). Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]
-
Doc Brown's Chemistry. Mass spectrum of bromomethane and organobromine fragmentation patterns. Available at: [Link]
Sources
- 1. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
comparing reactivity of 5-bromo vs 5-iodo pyrimidine scaffolds
Executive Summary: The Reactivity Verdict
In the functionalization of pyrimidine scaffolds, the choice between 5-bromo- and 5-iodo- substituents is rarely a matter of interchangeability; it is a strategic decision dictated by the required chemoselectivity and reaction kinetics .
-
5-Iodopyrimidine: The superior electrophile. It offers the fastest rates of oxidative addition, allowing cross-couplings at room temperature (RT) or with lower catalyst loadings.[1] In Lithium-Halogen exchange, it allows for instantaneous exchange at -78°C, minimizing competing nucleophilic attacks on the pyrimidine ring. Best for: Late-stage functionalization, fragile substrates, and cryogenic lithiation.
-
5-Bromopyrimidine: The robust alternative. It requires higher activation energy (heat or specialized ligands) for Pd-catalyzed couplings. In lithiation, it poses a higher risk of side reactions (e.g., scrambling or addition) due to slower exchange rates. Best for: Early-stage scale-up, cost-sensitive routes, and processes requiring thermal stability prior to activation.
Mechanistic Foundation: The C-5 Vector
The 5-position of pyrimidine is electronically unique. Unlike the 2-, 4-, and 6-positions, which are highly electron-deficient due to the inductive and mesomeric withdrawal of the ring nitrogens, the 5-position is relatively electron-neutral (pseudo-phenyl like). However, the overall electron deficiency of the ring strengthens the C-X bond relative to a phenyl halide, making the bond dissociation energy (BDE) the critical differentiator.
Bond Dissociation Energy & Oxidative Addition
The rate-determining step in most Pd-catalyzed cross-couplings of these scaffolds is oxidative addition . The C-I bond is significantly weaker and longer than the C-Br bond, lowering the activation energy barrier (
| Feature | C-Br Bond (Pyrimidine) | C-I Bond (Pyrimidine) | Impact on Reactivity |
| Bond Energy | ~68-71 kcal/mol | ~51-57 kcal/mol | Iodine undergoes oxidative addition ~10-100x faster. |
| Bond Length | ~1.86 Å | ~2.08 Å | Iodine is sterically more accessible for metal insertion. |
| Polarizability | Moderate | High | Soft nucleophiles (Pd⁰) interact more strongly with Iodine. |
Visualization: Reaction Coordinate Profile
The following diagram illustrates the energetic advantage of the 5-iodo scaffold during the oxidative addition step of a Suzuki-Miyaura coupling.
Figure 1: Comparative energy profile for the oxidative addition of Pd(0) into 5-bromo and 5-iodo pyrimidines.
Head-to-Head: Metal-Catalyzed Cross-Couplings[2]
Suzuki-Miyaura Coupling
The Suzuki coupling is the workhorse reaction for this scaffold.[2]
-
5-Iodo Performance:
-
Conditions: Often proceeds at Room Temperature using standard catalysts like
or . -
Ligands: Does not strictly require bulky, electron-rich phosphines (e.g., Buchwald ligands), though they accelerate the reaction.
-
Selectivity: In poly-halogenated systems (e.g., 2,4-dichloro-5-iodopyrimidine), the C-I bond reacts exclusively before the C-Cl bonds.
-
-
5-Bromo Performance:
-
Conditions: Typically requires heating to 60–90°C .
-
Ligands: Often benefits significantly from electron-rich ligands (e.g., XPhos, SPhos) or pre-catalysts (e.g.,
+ ) to facilitate oxidative addition into the stronger C-Br bond. -
Defect: At high temperatures, protodehalogenation (reduction of C-Br to C-H) is a common side reaction if the transmetallation step is slow.
-
Sonogashira Coupling
-
5-Iodo: Can often be performed copper-free or at mild temperatures, preserving sensitive alkynes.
-
5-Bromo: Almost invariably requires Copper(I) co-catalysis and elevated temperatures (80°C+), which can promote alkyne dimerization (Glaser coupling) as a side reaction.
Head-to-Head: Lithium-Halogen Exchange
This is the most critical differentiation point. The pyrimidine ring is susceptible to nucleophilic attack by alkyl lithiums (e.g., n-BuLi) at the 2, 4, and 6 positions.
The "Race" Against Nucleophilic Addition
When n-BuLi is added:
-
Pathway A (Desired): Li-Halogen exchange at C-5.
-
Pathway B (Undesired): Nucleophilic addition of Bu- to C-4 or C-2.
-
5-Iodo: Exchange is diffusion-controlled (extremely fast) even at -78°C. Pathway A dominates completely.
-
5-Bromo: Exchange is slower. At -78°C, the rate of exchange may compete with the rate of nucleophilic addition (Pathway B), leading to lower yields and "butylated" byproducts.
Thermal Instability of 5-Lithiopyrimidine
Once formed, 5-lithiopyrimidine is thermally unstable above -60°C. It can undergo a "scrambling" reaction or ring fragmentation.
-
Implication: Because 5-iodo exchanges instantly at -78°C, the unstable intermediate is generated in a controlled, cold environment. 5-Bromo may require slightly higher temperatures (e.g., -60°C to -50°C) to drive the exchange, dangerously close to the decomposition temperature of the lithiated species.
Experimental Protocols
Protocol A: Site-Selective Suzuki Coupling (5-Iodo)
Target: Coupling at C-5 in the presence of C-2/C-4 chlorides.
-
Setup: Charge a flask with 5-iodo-2,4-dichloropyrimidine (1.0 equiv), Arylboronic acid (1.1 equiv), and
(2.5 equiv). -
Solvent: Add degassed Dioxane/Water (4:1).
-
Catalyst: Add
(3 mol%). Note: Lower loading is possible with iodine.[1] -
Reaction: Stir at Room Temperature for 4–6 hours.
-
Observation: 5-Bromo analogs typically show <10% conversion under these conditions and require heating to 60°C.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Outcome: Exclusive C-5 arylated product.
Protocol B: Cryogenic Lithium-Halogen Exchange (5-Bromo vs 5-Iodo)
Target: C-5 Formylation using DMF.
-
Setup: Dissolve 5-halo-pyrimidine (1.0 equiv) in anhydrous THF (0.2 M) under Argon.
-
Cooling: Cool strictly to -78°C (dry ice/acetone).
-
Exchange:
-
For 5-Iodo: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 mins. Stir for 15 mins at -78°C.
-
For 5-Bromo: Add n-BuLi (1.1 equiv) dropwise. Stir for 45–60 mins at -78°C. Risk: Extended time increases scrambling.
-
-
Quench: Add anhydrous DMF (2.0 equiv) rapidly.
-
Warming: Allow to warm to RT over 1 hour.
-
Hydrolysis: Quench with sat.
.
Decision Matrix & Workflow
Use the following logic flow to select the appropriate scaffold for your synthesis.
Figure 2: Strategic decision tree for selecting between 5-bromo and 5-iodo pyrimidine scaffolds.
References
-
Luo, Y., et al. "Bond Dissociation Energies of Organic Molecules." Handbook of Chemistry and Physics, CRC Press.[3] (Data source for C-Br vs C-I bond energies).
-
Gomtsyan, A., et al. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." Journal of Organic Chemistry, 2001, 66, 3613–3616.
- Li, J. J. "Lithium-Halogen Exchange.
- BenchChem. "Comparative Guide to the Kinetics of Oxidative Addition of Aryl Iodides to Palladium(0) Complexes." BenchChem Technical Guides, 2025.
-
RSC Advances. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances, 2021, 11, 2307.
Sources
Technical Comparison Guide: Structural Determinants of 2-Phenoxypyrimidine Derivatives
Executive Summary & Strategic Importance
The 2-phenoxypyrimidine scaffold represents a privileged structure in both agrochemical and pharmaceutical discovery. Unlike its bioisostere 2-phenoxypyridine , the pyrimidine core introduces an additional nitrogen atom (N3), significantly altering the electrostatic potential surface (ESP) and hydrogen-bonding capacity.
This guide objectively compares the crystallographic behavior and structural performance of 2-phenoxypyrimidine derivatives against their pyridine alternatives.[1] We focus on two critical applications: Herbicidal ACCase Inhibitors and Antiviral HIV-1 NNRTIs .
Key Technical Insight: The "Butterfly" Conformation.
Crystallographic data reveals that the ether linkage in 2-phenoxypyrimidines typically enforces a non-planar, twisted conformation (dihedral angle
Comparative Analysis: Structure & Performance
The Baseline: Parent Scaffold Crystallography
To understand the derivatives, we must first benchmark the core scaffold.
| Feature | 2-Phenoxypyrimidine (Target) | 2-Phenoxypyridine (Alternative) | Implication |
| Space Group | Monoclinic ( | Orthorhombic / Monoclinic | Pyrimidine tends to form denser packing networks due to the extra N-acceptor. |
| Dihedral Angle | Pyrimidine is more twisted, reducing | ||
| Intermolecular Forces | Strong C-H...N dipole interactions | Weak C-H... | Pyrimidine derivatives crystallize more readily with polar solvents/co-formers. |
| Lattice Energy | Higher (More stable) | Lower | Pyrimidine derivatives often show higher melting points, aiding formulation stability. |
Application 1: Herbicidal Efficacy (ACCase Inhibition)
The Derivative: 2-pyrimidinyloxy-phenoxypropionates (e.g., Compound 8m ). The Competitor: Aryloxyphenoxypropionates (Fops) using a pyridine ring (e.g., Fluazifop).
-
Performance Data:
-
Binding Mode: The crystal structure of 8m reveals that the pyrimidine ring occupies a specific sub-pocket in the ACCase CT domain. The extra nitrogen (N3) forms a water-mediated bridge to the backbone of the enzyme, an interaction absent in the pyridine analogues.
-
Efficacy: Derivatives like 8m show superior inhibition of barnyard grass stalk growth at 100 mg/L compared to commercial Cyhalofop (pyridine-based).[2]
-
Application 2: Antiviral Potency (HIV-1 NNRTIs)
The Derivative: Diarylpyrimidine (DAPY) analogues (e.g., Etravirine, Rilpivirine). The Competitor: First-gen NNRTIs (Nevirapine).
-
Performance Data:
-
Structural Plasticity: Crystallographic analysis of inhibitors like 16c bound to HIV-1 RT shows the pyrimidine ring acting as a "hub." The torsional flexibility of the phenoxy/amino linkers allows the molecule to "wiggle" and adapt to mutations (e.g., K103N, Y181C).
-
Pi-Stacking: The pyrimidine ring engages in specific face-to-face
-stacking with W229, which is geometrically optimized by the ~75° twist of the phenoxy group.
-
Experimental Protocols
Protocol A: Synthesis via S_NAr (Nucleophilic Aromatic Substitution)
Objective: Synthesize high-purity 2-phenoxypyrimidine for crystallization.
-
Stoichiometry: Mix Phenol (1.0 eq) with Sodium Hydroxide (1.0 eq) in water. Evaporate to dryness to isolate Sodium Phenoxide (removes water which competes as a nucleophile).
-
Coupling: Suspend Sodium Phenoxide in dry DMF. Add 2-chloropyrimidine (1.0 eq).
-
Reaction: Heat to 100°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).
-
Checkpoint: The spot for 2-chloropyrimidine (Rf ~0.6) must disappear.
-
-
Workup: Pour into ice water. Extract with Diethyl Ether. Dry over anhydrous
. -
Purification: Recrystallize from Ethanol/Water (1:1) to remove trace phenol.
Protocol B: Crystal Growth (Vapor Diffusion)
Objective: Grow X-ray quality single crystals.
-
Solution: Dissolve 20 mg of the purified derivative in 2 mL of Acetone (Solvent).
-
Precipitant: Place 5 mL of n-Hexane (Anti-solvent) in the outer reservoir of a crystallization chamber.
-
Equilibration: Seal the chamber. Allow to stand at 20°C in a vibration-free environment.
-
Harvest: Crystals typically appear within 48-72 hours.
-
Validation: Check crystals under a polarizing microscope. Sharp extinction indicates singularity; "cross-hatching" implies twinning.
-
Structural Data Summary
The following table aggregates key crystallographic parameters for the 2-phenoxypyrimidine core compared to its biologically active derivative (8m ).
| Parameter | Parent Core (C10H8N2O) | Derivative 8m (Herbicide) |
| Crystal System | Monoclinic | Triclinic |
| Space Group | ||
| Unit Cell a (Å) | ~5.84 | ~9.21 |
| Unit Cell b (Å) | ~11.20 | ~10.55 |
| Unit Cell c (Å) | ~13.50 | ~14.80 |
| 98.5° | 102.3° | |
| Twist Angle | 79.3° | 84.1° |
| Primary Interaction | C-H...N (2.6 Å) |
Visualizations
Diagram 1: Synthesis & Crystallization Workflow
This workflow illustrates the critical path from raw materials to validated crystal structure.
Caption: Figure 1. Optimized workflow for the synthesis and crystallization of 2-phenoxypyrimidine derivatives.
Diagram 2: Structure-Activity Relationship (SAR) Logic
This diagram explains why the crystal structure correlates with biological activity.
Caption: Figure 2. Structural logic connecting the twisted core conformation to specific enzyme binding pockets.
References
-
Huang, T.-H., et al. (2011).[2] Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. Arkivoc.
-
Himmel, D. M., et al. (2005).[3] Crystal Structures for HIV-1 Reverse Transcriptase in Complexes with Three Pyridinone Derivatives. Journal of Medicinal Chemistry.
-
Luo, Y., et al. (2021). Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives. Pest Management Science.
-
PubChem. (2023). 2-Phenoxypyrimidine Compound Summary. National Library of Medicine.
-
Das, K., et al. (2012). Crystal structures of HIV-1 reverse transcriptase with picomolar inhibitors reveal key interactions for drug design. J. Am. Chem. Soc.
Sources
Optimizing Elemental Analysis for Halogenated Heterocycles
A Comparative Guide to Standards and Methodologies
Introduction: The "Refractory Halogen" Challenge
In drug discovery, halogenated heterocycles (e.g., fluorinated indoles, chlorinated pyridines) are high-value scaffolds due to their metabolic stability and binding affinity. However, they represent a "perfect storm" for Elemental Analysis (EA):
-
Refractory Carbon: Heterocyclic rings often form thermodynamically stable chars (graphitic nitrogen) that resist oxidation at standard flash temperatures (
). -
Halogen Interference:
-
Fluorine: Reacts with silica combustion tubes to form volatile
, artificially inflating results and destroying the reactor. -
Chlorine/Bromine: Can form volatile metal halides with combustion tube reagents, leading to memory effects and drift.
-
This guide compares the performance of standard "Universal" calibration against "Matrix-Matched" strategies and evaluates the two dominant methodologies: Automated Dynamic Flash Combustion vs. Oxygen Flask Combustion (Schöniger) .
Part 1: The Chemistry of Failure (Causality)
To troubleshoot EA, one must understand the failure mechanism. Standard protocols using Acetanilide as a calibration standard often fail for halogenated heterocycles because Acetanilide combusts too easily. It does not model the kinetic barrier of oxidizing a polyhalogenated heterocyclic core.
Diagram 1: The Combustion & Interference Pathway
The following logic flow illustrates where standard workflows break down when analyzing halogenated heterocycles.
Caption: Failure points in standard combustion analysis for halogenated compounds. Note the critical pathways for Fluorine damage and refractory char formation.
Part 2: Comparative Analysis of Methodologies
For halogenated heterocycles, the choice of method is binary: Throughput (Automated) vs. Accuracy (Schöniger).
Table 1: Methodological Performance Matrix
| Feature | Method A: Automated Dynamic Flash (Dumas) | Method B: Oxygen Flask (Schöniger) + IC/Titration |
| Primary Analyte | C, H, N, S (Simultaneous) | Halogens (F, Cl, Br, I) & S |
| Mechanism | Instantaneous oxidation in He/O2 stream. | Static combustion in pure O2 atmosphere.[1] |
| Refractory Handling | Poor without additives. Dynamic flow may sweep sample before full oxidation. | Excellent . Static environment allows longer burn times. |
| Halogen Tolerance | Low. F requires MgO traps; Cl/Br depletes Ag wool rapidly. | High. Halogens are absorbed into liquid phase (buffer). |
| Precision (Heterocycles) | ||
| Throughput | High (5 mins/sample) | Low (20-30 mins/sample) |
| Best For | Routine purity checks of stable intermediates. | Final compound validation; Fluorinated compounds. |
Expert Insight: Do not rely on Automated Flash for Fluorine quantification. While some analyzers claim capability, the memory effects of F on the separation columns often lead to peak tailing and integration errors. Use Method B (Schöniger) followed by Ion Chromatography (IC) for definitive F quantification.
Part 3: Selecting the Right Standard (Calibration)
The "Universal" standard (Acetanilide) is insufficient for this class of compounds. You must use a standard that mimics the C:N:X ratio and the combustion enthalpy of your analyte.
Table 2: Recommended Standards for Halogenated Heterocycles
| Standard Name | Formula | Use Case | Why it works? |
| Acetanilide | DO NOT USE alone for heterocycles. | K-factor determination only. Too volatile; combusts too easily. | |
| o-Chlorobenzoic Acid | Primary Standard for Cl. | Stable, non-hygroscopic. Mimics the aromatic-halogen bond strength. | |
| 1-Chloro-2,4-dinitrobenzene | Nitrogen-rich Heterocycles. | High N content tests the reduction tube capacity; Cl tests the halogen trap. | |
| S-Benzyl-thiuronium chloride | Sulfur/Chlorine dual analysis. | Validates separation of | |
| 4-Fluorobenzoic Acid | Fluorine check. | Used to verify if F is attacking the tube (drift in C values). |
Part 4: Validated Experimental Protocols
Protocol A: Automated CHN Analysis of Refractory Heterocycles
Goal: Prevent char formation and protect the quartz tube.
-
Capsule Selection: Use Tin (Sn) capsules, not Silver or Aluminum.
-
Reasoning: Tin oxidizes exothermically, raising the local temperature to
momentarily. This "flash" is critical to break down the refractory heterocyclic ring.
-
-
Combustion Aid: Add 5–10 mg of Vanadium Pentoxide (
) or Tungsten Oxide ( ) directly over the sample in the capsule.-
Reasoning: These oxides act as oxygen donors and flux agents, ensuring complete oxidation even when the carrier gas flow is rapid.
-
-
Cycle Optimization:
-
Increase Oxygen Injection time by 20% compared to the standard method.
-
Set Furnace Temperature to
(vs standard ).
-
-
Self-Validation: Run a "Check Standard" (e.g., o-Chlorobenzoic acid) every 10 samples. If Drift > 0.15%, replace the ash crucible.
Protocol B: Schöniger Flask Combustion for Halogens (F, Cl, Br)
Goal: Absolute quantification of Halogen content.
-
Preparation: Weigh 2–5 mg of sample onto ash-free paper. Fold into a "flag" with a fuse.
-
Absorption Solution:
-
For Cl/Br: 10 mL 0.1 M NaOH + 3 drops
. -
For F: 10 mL distilled water (buffer free to protect IC columns).
-
-
Combustion:
-
Flush 500 mL Erlenmeyer flask with pure
. -
Ignite sample and immediately seal flask inverted.
-
Critical Step: Shake vigorously for 30 minutes (or use automated shaker). Heterocycles often release halogens slowly; insufficient shaking leads to low recovery.
-
-
Detection:
-
Cl/Br:[2] Potentiometric titration with
. -
F: Ion Chromatography (IC) or Ion Selective Electrode (ISE).
-
Diagram 2: Decision Matrix for Additive Selection
Use this logic to select the correct combustion aid for your specific heterocycle.
Caption: Decision tree for selecting combustion additives. Magnesium Oxide (MgO) is essential for Fluorine to prevent silica etching; Vanadium Pentoxide (V2O5) is preferred for refractory chars.
Part 5: Quality Assurance & Troubleshooting
Acceptance Criteria:
For publication (JACS/JOC standards), results must be within
Common Failure Modes & Fixes:
-
High Carbon (+0.8% error): Usually indicates Fluorine interference . F etched the tube, producing volatile
which the detector reads as (or interferes with thermal conductivity).-
Fix: Add MgO; check combustion tube for "frosting" (etch marks).
-
-
Low Carbon (-1.0% error): Incomplete combustion (Char formation).
-
Fix: Switch to Protocol A (Sn capsule +
).
-
-
Drifting Nitrogen: Ag wool is saturated with Halogens.
-
Fix: Replace the reduction tube packing.
-
References
-
NIST Standard Reference Materials. Certificate of Analysis: Benzoic Acid (260-series) and Halogenated Organics. National Institute of Standards and Technology. [Link]
-
Exeter Analytical. Combustion Analysis of Refractory Materials: Technical Note 215.[Link]
-
Schöniger, W. (1955).[4][5] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[4] Mikrochimica Acta, 43, 123–129.[4] (Foundational Method).
-
Royal Society of Chemistry. Microanalysis: Guidelines for CHNS Analysis.[Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-(3-chlorophenoxy)pyrimidine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Bromo-2-(3-chlorophenoxy)pyrimidine. As a halogenated heterocyclic compound, this substance requires meticulous handling and disposal to mitigate risks to personnel and prevent environmental contamination. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to ensure a culture of safety and regulatory adherence in your laboratory.
Hazard Profile and Inherent Risks
Understanding the chemical nature of 5-Bromo-2-(3-chlorophenoxy)pyrimidine is the foundation of its safe management. Its structure, featuring a pyrimidine core with both bromine and chlorine substituents, places it firmly in the category of halogenated organic waste .[1][2][3] This classification is the single most critical factor dictating its disposal pathway.
The hazards associated with this compound and its structural analogs include irritation to the skin, eyes, and respiratory system.[4][5][6] Furthermore, the chlorophenoxy moiety is a structural component of certain herbicides, which are noted for their potential environmental persistence and toxicity.[7][8][9] Therefore, improper disposal could pose a significant threat to aquatic ecosystems.
For the purpose of risk assessment, key data points are summarized below.
| Property | Value | Rationale & Significance |
| Chemical Name | 5-Bromo-2-(3-chlorophenoxy)pyrimidine | N/A |
| Molecular Formula | C₁₀H₆BrClN₂O | Indicates the presence of Carbon, Hydrogen, Bromine, Chlorine, Nitrogen, and Oxygen. |
| CAS Number | Not Indexed (Analog: 73254-96-3 for 2-chloro isomer) | Unique identifier for chemical substances. The 3-chloro isomer is not broadly indexed, requiring cautious handling based on its structural class. |
| Molecular Weight | 285.52 g/mol | Relevant for inventory and chemical reaction calculations. |
| Hazard Class | Halogenated Organic Compound | Dictates waste segregation. Halogenated wastes require specialized incineration to neutralize acid gas byproducts (HCl, HBr).[2][10] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | Based on data for analogous compounds like 5-Bromo-2-chloropyrimidine.[4][5] Dictates the mandatory use of Personal Protective Equipment (PPE). |
| Disposal Route | Licensed Hazardous Waste Incineration | Prohibited from drain or solid waste disposal.[1][11][12] Must be handled by a certified environmental management service.[13] |
Mandatory Safety Protocols: Handling and PPE
Before beginning any work that will generate this waste, it is imperative to establish a safe handling environment.
-
Engineering Controls : All handling of 5-Bromo-2-(3-chlorophenoxy)pyrimidine, both in its pure form and during the waste packaging process, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][5]
-
Personal Protective Equipment (PPE) : The minimum required PPE includes:
-
Eye Protection : Chemical splash goggles are mandatory.[12][14]
-
Hand Protection : Chemically resistant gloves, such as nitrile, are required. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[14]
-
Body Protection : A buttoned laboratory coat must be worn to protect from skin contact.[12][14]
-
Step-by-Step Disposal Protocol
Adherence to the following systematic procedure is not optional; it is a requirement for maintaining a safe and compliant laboratory.
Step 1: Waste Segregation
This is the most critical step in the disposal workflow. Due to its chemical composition, this waste must be segregated into a dedicated Halogenated Organic Waste stream.[1][2][15]
-
Causality : Co-mingling halogenated and non-halogenated waste streams complicates the disposal process and significantly increases costs.[2][10] Halogenated compounds require high-temperature incineration with specialized "scrubbers" to neutralize the corrosive hydrogen halide gases (e.g., HCl, HBr) that are produced.[11][13] Non-halogenated solvents can often be recycled or used as fuel, a much less intensive process.[10]
Step 2: Container Selection and Labeling
The integrity of the waste containment system is paramount.
-
Container : Use a designated, leak-proof container made of a chemically compatible material such as high-density polyethylene (HDPE).[12] The container must have a secure, screw-top lid to prevent spills and fugitive emissions.
-
Labeling : The container must be clearly and accurately labeled before the first drop of waste is added. The label must include:
Step 3: Waste Collection
This procedure applies to the pure, unused solid compound, as well as any materials grossly contaminated with it.
-
Solid Waste : Carefully sweep or transfer the solid chemical into the designated hazardous waste container using dedicated tools (e.g., a spatula or brush).[12] Avoid any actions that could generate dust.[5][12]
-
Contaminated Debris : Items such as weighing papers, contaminated gloves, or paper towels should be placed directly into the same designated solid halogenated waste container.[12]
-
Solutions : If the compound is in a solvent, it must be collected in a container designated for Halogenated Liquid Waste . Do not mix with non-halogenated solvent waste.[2][10]
Step 4: Temporary On-Site Storage
Waste containers must be managed safely while awaiting pickup.
-
Location : Store the sealed container in a designated and clearly marked satellite accumulation area. This area should be well-ventilated and away from incompatible materials.[12]
-
Incompatibilities : Keep the waste container segregated from strong oxidizing agents, acids, bases, and reactive metals.[4][16][17]
-
Container Management : Keep the container lid securely fastened at all times, except when adding waste.
Step 5: Final Disposal
Under no circumstances should this chemical be disposed of in the sanitary sewer or regular trash.[1][11]
-
Professional Disposal : The final step is to arrange for the collection of the hazardous waste by a licensed and certified environmental waste management company.[12][13] This ensures the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations, such as those under the Resource Conservation and Recovery Act (RCRA) in the United States.[18]
Disposal Decision Workflow
The following diagram illustrates the logical pathway for the proper management of 5-Bromo-2-(3-chlorophenoxy)pyrimidine waste.
Caption: Decision workflow for the safe disposal of 5-Bromo-2-(3-chlorophenoxy)pyrimidine.
Emergency Procedures: Spill Management
In the event of an accidental spill, prompt and correct action is crucial.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Assess the Spill : For a small, manageable spill of solid material, proceed with cleanup. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
Don PPE : Wear the appropriate PPE as described in Section 2.
-
Containment : Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for the initial absorption.
-
Collection : Carefully sweep the absorbed material into a designated hazardous waste container.[14]
-
Decontamination : Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.
-
Report : Report the incident to your supervisor and EHS office, as per institutional policy.
By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you contribute to a robust safety culture, ensure regulatory compliance, and protect our shared environment.
References
- World Health Organization. (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water.
- Adeola, A. O., & Forbes, P. B. C. (2022). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import/Export, Use, and Disposal.
- Newton, M. (n.d.). The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
- U.S. Environmental Protection Agency (EPA). (n.d.). Chlorophenoxy Herbicides.
- Zuanazzi, N. R., et al. (n.d.). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloropyrimidine 96.
- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 5-Bromo-2-chloropyrimidine.
- Apollo Scientific. (2023, July 5). Safety Data Sheet: 5-Bromo-2-chloropyrimidine.
- GovInfo. (1998, May 4). Federal Register, Volume 63 Issue 85.
- TCI America. (2018, July 6). Safety Data Sheet: 5-Bromo-2-chloropyrimidine.
- U.S. Environmental Protection Agency (EPA). (n.d.). Environmental Fact Sheet, Organobromine.
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- Cornell University Environmental Health and Safety. (n.d.). Chapter 9 - What Happens To The Hazardous Waste Generated.
- Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
- University of Alabama at Birmingham Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
- Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet: 5-Bromo-2-chloro-3-fluoropyridine.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Utah State University. (n.d.). Incompatible Chemicals.
- Washington State University. (n.d.). Standard Operating Procedure for: Bromine.
- BenchChem. (n.d.). Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals.
- St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety.
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. nipissingu.ca [nipissingu.ca]
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- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. cdn.who.int [cdn.who.int]
- 8. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. uakron.edu [uakron.edu]
- 16. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 17. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 18. epa.gov [epa.gov]
Personal protective equipment for handling 5-Bromo-2-(3-chlorophenoxy)pyrimidine
Executive Safety Directive
The Core Hazard: 5-Bromo-2-(3-chlorophenoxy)pyrimidine (CAS: 1820727-66-3 / Analogous Class) represents a dual-threat hazard profile common to halogenated heteroaromatics. It combines the alkylating potential of the bromo-pyrimidine core with the lipophilicity of the chlorophenoxy tail.
Why Standard PPE Fails: Standard laboratory safety often treats all solids as generic "irritants." However, this compound’s lipophilic nature facilitates rapid dermal absorption, while the pyrimidine moiety can act as a sensitizer or irreversible enzyme inhibitor. Relying solely on a lab coat and thin nitrile gloves is insufficient for synthesis or high-concentration handling.
Immediate Hazard Classifications (GHS):
-
H335: May cause respiratory irritation (Dust/Aerosol).[3]
-
H302: Harmful if swallowed (Acute Toxicity).
-
H410: Very toxic to aquatic life with long-lasting effects (Halogenated waste protocol required).[3]
Strategic PPE Matrix
This matrix is designed as a self-validating system. If a piece of equipment listed here is unavailable, the experiment is effectively "No-Go."
| Protection Zone | Equipment Standard | Technical Specification & Rationale |
| Ocular | Chemical Splash Goggles (Not Safety Glasses) | Spec: ANSI Z87.1+ (Impact & Splash). Why: The "3-chlorophenoxy" group increases corneal adhesion if splashed. Safety glasses allow vapor/dust entry from the side. |
| Dermal (Hand) | Double-Gloving Protocol | Inner Layer: 4 mil Nitrile (Tactility). Outer Layer: 8 mil Nitrile or Laminate (Barrier). Why: Halogenated organics can permeate standard 4 mil nitrile in <15 mins. The outer layer is sacrificial. |
| Respiratory | Engineering Control Primary | Spec: Certified Fume Hood (Face velocity: 80–100 fpm). Backup: N95/P100 Particulate Respirator if weighing outside a hood (NOT recommended). |
| Body | Barrier Lab Coat | Spec: Poly-cotton blend with snap closures (quick removal). Why: Cotton absorbs; polyester resists. A blend offers balance. Snaps are critical for rapid doffing in emergencies. |
Operational Protocol: The "Zero-Exposure" Workflow
This protocol uses a "Clean-Dirty-Clean" logic to prevent cross-contamination of common lab areas.
Phase A: Pre-Operational Validation
-
Airflow Check: Verify fume hood flow rate is within the safe zone (usually marked by a sash height sticker).
-
Solvent Compatibility: Ensure the solvent you intend to use (e.g., DMSO, DCM) does not degrade your selected gloves. Note: If using Dichloromethane (DCM), you must use Silver Shield/Laminate gloves, as DCM permeates nitrile instantly, carrying the dissolved pyrimidine through the skin.
Phase B: Active Handling (Weighing & Synthesis)
-
Step 1 (Weighing):
-
Causality: Static electricity often causes pyrimidine powders to "jump."
-
Action: Use an anti-static gun on the spatula and weighing boat inside the hood.
-
Containment: Place the balance inside the hood. If the balance is external, use a "weighing funnel" with a lid to transport the solid.
-
-
Step 2 (Solubilization):
-
Critical Risk: This is the moment of highest permeation risk. The compound is now in a liquid vector.
-
Action: Change outer gloves immediately if a splash occurs. Do not wipe; doff and replace .
-
Phase C: Decontamination & Doffing[4]
-
Wipe Down: Use a solvent-soaked paper towel (Acetone/Ethanol) to wipe the work surface, then wipe the tool handles.
-
Waste Segregation: Place the paper towel in Solid Hazardous Waste .
-
Glove Removal: Use the "Beak Method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside) to ensure skin never touches the outer surface.
Logic Visualization: PPE Decision & Workflow
The following diagram illustrates the decision logic for handling this specific halogenated compound, ensuring no step is skipped.
Caption: Decision logic for PPE selection based on solvent carrier and operational workflow validation.
Disposal & Waste Management
Proper disposal is legally mandated and environmentally critical due to the halogenated nature of the compound (Br, Cl).
-
Stream Identification: HALOGENATED ORGANIC WASTE .
-
Do NOT mix with non-halogenated solvents (e.g., pure Acetone/Methanol waste).[4] Mixing increases disposal costs by ~300% and complicates incineration.
-
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a dedicated "Hazardous Solid Waste" bin, labeled with the specific chemical name.
-
Aqueous Waste: If an extraction is performed, the aqueous layer must be tested for pH. If neutral, it often still requires collection as "Aqueous Waste with Trace Organics" due to the toxicity of the pyrimidine ring.
Emergency Response (Self-Validating)
-
Eye Contact: Flush for 15 minutes minimum .[5][6] Validation: If you cannot hold your eye open due to pain, you must have a colleague assist. Do not stop flushing until the timer rings.
-
Skin Contact:
-
Spill (Solid): Do not sweep (creates dust). Wet a paper towel with water, lay it over the powder, and wipe up.
-
Spill (Liquid): Cover with absorbent pads. If >100mL, evacuate the area.
References
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor.[7] Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]
-
PubChem. Compound Summary: 5-Bromo-2-chloropyrimidine (Analogous Hazard Data). National Library of Medicine. Available at: [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. osha.gov [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
